molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No.: B153012
CAS No.: 494769-44-7
M. Wt: 230.29 g/mol
InChI Key: OWLBQQTUOQLZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBQQTUOQLZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624276
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494769-44-7
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug development. The synthesis is typically achieved in a two-step process: the formation of the thiazole ring system to yield 2-amino-4-(hydroxymethyl)thiazole, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Core Synthesis Strategy

The primary synthetic route involves two key transformations:

  • Hantzsch Thiazole Synthesis: This classic method is employed to construct the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, a derivative of 3-halo-1-hydroxy-2-propanone is reacted with thiourea.

  • Boc Protection: The resulting 2-amino-4-(hydroxymethyl)thiazole undergoes a standard protection reaction using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Boc Protection Start1 α-Haloketone (e.g., 3-chloro-1-hydroxy-propan-2-one) Reaction1 Condensation Start1->Reaction1 Start2 Thiourea Start2->Reaction1 Intermediate 2-Amino-4-(hydroxymethyl)thiazole Reaction1->Intermediate Reaction2 N-Acylation Intermediate->Reaction2 Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 FinalProduct (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester Reaction2->FinalProduct

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This procedure is based on the well-established Hantzsch thiazole synthesis.[1]

Materials:

  • 3-Chloro-1-hydroxy-propan-2-one (or equivalent α-haloketone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base for work-up)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethanol.

  • To this solution, add 3-chloro-1-hydroxy-propan-2-one dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-4-(hydroxymethyl)thiazole.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:1.1 (α-haloketone:thiourea)
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Yield70-85%
Step 2: Synthesis of this compound

This step involves the standard procedure for the Boc protection of an amine.[2]

Materials:

  • 2-Amino-4-(hydroxymethyl)thiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-4-(hydroxymethyl)thiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:1.1:1.2 (Amine:Boc₂O:Base)
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Yield85-95%

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Progression SM1 α-Halo-ketone T1 Hantzsch Thiazole Synthesis SM1->T1 SM2 Thiourea SM2->T1 SM3 Di-tert-butyl dicarbonate T2 Boc Protection SM3->T2 SM4 Base SM4->T2 Intermediate 2-Amino-4-(hydroxymethyl)thiazole T1->Intermediate FinalProduct (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester T2->FinalProduct Intermediate->T2

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and potential applications of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry, featuring a Boc-protected amine on a thiazole scaffold with a versatile hydroxymethyl group for further functionalization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Assignment Expected Chemical Shift (δ, ppm) Reference Compound & Data
Thiazole-H6.8 - 7.5For tert-butyl thiazol-2-ylcarbamate: δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H)
-CH₂OH4.5 - 4.8For a similar thiazole derivative: δ 4.62 (d, J = 5.8 Hz, 2H)
-OHVariable (depends on solvent and concentration)Typically a broad singlet
Boc (-C(CH₃)₃)~1.5For tert-butyl thiazol-2-ylcarbamate: δ 1.52 (s, 9H)
NHVariable (broad singlet)For tert-butyl thiazol-2-ylcarbamate: No signal reported in CDCl₃, suggesting rapid exchange or broadness

Table 2: ¹³C NMR Spectroscopic Data

Assignment Expected Chemical Shift (δ, ppm) Reference Compound & Data
Thiazole C=N160 - 165For tert-butyl thiazol-2-ylcarbamate: δ 161.80
Boc C=O152 - 155For tert-butyl thiazol-2-ylcarbamate: δ 152.90
Thiazole C-S140 - 150For a similar thiazole derivative: δ 148.75
Thiazole C-H110 - 115For tert-butyl thiazol-2-ylcarbamate: δ 112.10
Boc -C(CH₃)₃~80For tert-butyl thiazol-2-ylcarbamate: δ 82.00
-CH₂OH60 - 65For a similar thiazole derivative: δ 60.65
Boc -C(CH₃)₃~28For tert-butyl thiazol-2-ylcarbamate: δ 28.30
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: IR and MS Data

Technique Expected Key Signals
IR (cm⁻¹) ~3300 (O-H stretch), ~3200 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch, Boc), ~1600 (C=N stretch, thiazole)
Mass Spec. Expected [M+H]⁺: 231.0798

Experimental Protocols

The synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate can be achieved through a multi-step process, typically starting from simpler thiazole precursors. The following is a generalized protocol based on established synthetic methodologies for similar compounds.

Synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

This synthesis involves the protection of 2-aminothiazole, followed by functionalization at the 4-position.

Step 1: Boc Protection of 2-Amino-4-(hydroxymethyl)thiazole

  • To a solution of 2-amino-4-(hydroxymethyl)thiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Potential Applications in Drug Development

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The title compound, with its protected amine and a reactive hydroxymethyl group, serves as a key building block for the synthesis of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

G Workflow for Synthesis and Characterization Start Starting Material: 2-Amino-4-(hydroxymethyl)thiazole Reaction Boc Protection: + Boc₂O, Base (e.g., Et₃N) in Solvent (e.g., THF) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate Purification->Product Characterization Spectroscopic Characterization: NMR, IR, MS Product->Characterization

Caption: Synthetic and analytical workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. Researchers can utilize this information for the successful synthesis, characterization, and further development of novel therapeutic agents based on this versatile chemical scaffold.

An In-depth Technical Guide to (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a bifunctional molecule incorporating a protected amine and a primary alcohol on a thiazole scaffold. This guide provides a comprehensive overview of its chemical properties, including its structural and basic physical data. While specific experimental data for this compound is not extensively available in the public domain, this document compiles relevant information from analogous compounds to provide a predictive profile. This guide also touches upon the broader context of thiazole-containing compounds in medicinal chemistry.

Chemical Identity and Properties

This compound, with the CAS number 494769-44-7, is a notable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃SPubChem[1]
Molecular Weight 246.29 g/mol Calculated
Monoisotopic Mass 246.07251 DaPubChem[1]
CAS Number 494769-44-7Angene[2]
SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)COPubChem[1]
InChI InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)PubChem[1]
Predicted XlogP 1.0PubChem[1]

Note: Experimental data for melting point, boiling point, and solubility are not available in the reviewed literature. For comparison, tert-butyl thiazol-2-ylcarbamate has a reported melting point of 137-145 °C.[3]

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the hydroxymethyl group (a singlet or doublet around 4.5-4.7 ppm), a proton on the thiazole ring (a singlet around 6.8-7.0 ppm), and a broad singlet for the NH proton of the carbamate.

¹³C NMR: The carbon NMR spectrum would likely display signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the carbamate (around 153-162 ppm), the carbons of the thiazole ring (in the range of 110-165 ppm), and the carbon of the hydroxymethyl group (around 60-65 ppm). For comparison, the ¹³C NMR spectrum of tert-butyl thiazol-2-ylcarbamate shows signals at δ 161.80, 152.90, 136.70, 112.10, 82.00, and 28.30 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3200-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values: [M+H]⁺ at 247.0798, [M+Na]⁺ at 269.0617, and [M-H]⁻ at 245.0652.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic approach can be inferred from related preparations.

General Synthetic Workflow

The synthesis would likely involve the protection of the amino group of a 2-amino-4-(hydroxymethyl)thiazole precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

SynthesisWorkflow Start 2-Amino-4-(hydroxymethyl)thiazole Reaction Boc Protection Reaction Start->Reaction Reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) Reagents->Reaction Product (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Purification

Purification of the crude product would typically be achieved by column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

Biological Context and Potential Applications

While no specific biological studies on this compound have been found, the thiazole and carbamate moieties are present in numerous biologically active compounds.

Thiazole Derivatives in Drug Discovery

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] They are key components in several approved drugs. The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings and can participate in hydrogen bonding and other interactions with biological targets.

Carbamates in Medicinal Chemistry

The carbamate group can serve as a protecting group for amines or as a key pharmacophoric element. Carbamate-containing compounds have been investigated for various therapeutic applications.

Given its structure, this compound is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs, particularly those targeting kinases or other enzymes where the thiazole ring can act as a hinge-binding motif. The hydroxymethyl group provides a convenient handle for further derivatization to explore structure-activity relationships.

PotentialApplications TargetCompound (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester Derivatization Derivatization at -CH₂OH group TargetCompound->Derivatization Deprotection Boc Deprotection TargetCompound->Deprotection Library Compound Library Derivatization->Library Deprotection->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Potential applications in drug discovery.

Conclusion

This compound is a synthetic intermediate with potential for use in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide to CAS 494769-44-7: Properties, Applications, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 494769-44-7, identified as tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This document details its chemical and physical properties, outlines its role as a key intermediate in organic synthesis, provides a list of suppliers, and presents relevant safety information. Furthermore, it includes a representative experimental protocol for its application in the synthesis of more complex molecules, accompanied by a visual workflow diagram.

Core Properties of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 494769-44-7
Chemical Name tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
Molecular Formula C₉H₁₄N₂O₃S
Molecular Weight 230.28 g/mol
Appearance Off-white to white solid
Purity Typically >98%
Storage Conditions Sealed in a dry environment, recommended storage at 2-8°C

Synthetic Utility and Applications

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a Boc-protected amine on the thiazole ring and a primary alcohol.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing it from undergoing unwanted reactions during multi-step syntheses. This group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.

The hydroxymethyl group provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or undergo etherification. This versatility makes the compound a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

Representative Experimental Protocol: Activation of the Hydroxyl Group

A common synthetic transformation involving tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is the activation of the primary alcohol to facilitate nucleophilic substitution. The following is a representative protocol for the mesylation of the hydroxyl group.

Materials:

  • tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Stir the solution for 5-10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow and Deprotection

The following diagrams illustrate the synthetic utility of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

G cluster_0 Activation and Substitution start tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate activated Activated Intermediate (e.g., Mesylate) start->activated Activation (e.g., MsCl, TEA) product Substituted Product activated->product Nucleophilic Substitution (Nu⁻)

Synthetic workflow for the functionalization of the hydroxyl group.

G cluster_1 Boc Deprotection boc_protected Boc-Protected Amine deprotected Free Amine boc_protected->deprotected Acidic Conditions (e.g., TFA, HCl)

General scheme for the deprotection of the Boc-protected amine.

Suppliers

A number of chemical suppliers offer tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. Researchers should consult the websites of these suppliers for the most up-to-date information on availability, purity, and pricing. Some of the known suppliers include:

  • Sigma-Aldrich

  • BLDpharm

  • Capot Chemical Co., Ltd.

  • Ambeed

  • Hangzhou J&H Chemical Co., Ltd.

  • AbacipharmTech

  • Jinhua Huayi Chemical Co., Ltd.

  • Atomax Chemicals Co., Ltd.

  • Alfa Chemistry

  • 2a biotech

Safety Information

It is crucial to handle tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

  • Storage: Store in a tightly closed container in a dry and cool place.

This guide is intended to provide a detailed technical overview for research and development purposes. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Literature review of 2-aminothiazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminothiazole Derivatives in Drug Discovery

Introduction

The 2-aminothiazole (2-AT) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," it forms the core of numerous biologically active compounds, including several clinically approved drugs like the pan-Src kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4] The versatility of the 2-AT ring system, which allows for substitutions at various positions, has enabled the development of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities span anticancer, antimicrobial, anti-inflammatory, antioxidant, and kinase inhibition properties, making 2-aminothiazole a cornerstone for the design of novel therapeutics.[7][8] This technical guide provides a comprehensive review of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Biological Activities and Data

The therapeutic potential of 2-aminothiazole derivatives has been explored across multiple disease areas. Their efficacy is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), growth inhibitory concentration (GI50), or minimum inhibitory concentration (MIC).

Anticancer Activity

2-aminothiazole derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, and liver cancers.[1][9] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[9]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide HeLa (Cervical Cancer) IC50 1.6 ± 0.8 µM [9]
Compound 20 H1299 (Lung Cancer) IC50 4.89 µM [9]
Compound 20 SHG-44 (Glioma) IC50 4.03 µM [9]
TH-39 K562 (Leukemia) IC50 0.78 µM [9]
Compound 79a MCF-7 (Breast Cancer) GI50 2.32 µg/mL [9]
Compound 79b A549 (Lung Cancer) GI50 1.61 µg/mL [9]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic Cancer) IC50 43.08 μM [10]
Dasatinib K562 (Leukemia) IC50 < 1 µM [11]
Compound 6d K562 (Leukemia) IC50 Comparable to Dasatinib [11]
Compound 6d MCF-7 (Breast Cancer) IC50 20.2 µM [11]

| Compound 6d | HT-29 (Colon Cancer) | IC50 | 21.6 µM |[11] |

Kinase Inhibition

A primary mechanism behind the anticancer activity of many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Overexpression or mutation of kinases is a hallmark of many cancers.[12] Derivatives have been developed as potent inhibitors of various kinases, including Src family kinases, Aurora kinases, and protein kinase CK2.[5][13][14]

Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative Target Kinase Activity Metric Value Mode of Action Reference
Dasatinib (BMS-354825) Pan-Src family IC50 Nanomolar to subnanomolar ATP-competitive [13]
Aminothiazole 83 series Aurora A Kinase IC50 Varies with substitution ATP-competitive [5]
2-pyridylamino-thiazole 77 Chk1 IC50 Picomolar potency ATP-competitive [5]
Aryl 2-aminothiazole 1 CK2α IC50 27.7 μM Allosteric [14]
Optimized Allosteric Modulator 7 CK2α IC50 3.4 μM Allosteric [14]

| Optimized Allosteric Modulator 27 | CK2α | IC50 | 0.6 μM | Allosteric |[15] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-aminothiazole derivatives have shown significant activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi.[16][17] The introduction of specific substituents, such as an arylazo group at the 5-position, can dramatically enhance antimicrobial potency.[6]

Table 3: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative Microbial Strain Activity Metric Value (µg/mL) Reference
N-oxazolyl/thiazolylcarboxamides Mycobacterium tuberculosis H37Ra MIC 3.13 [18]
5-Arylazo-2-aminothiazole 6 S. aureus MIC 62.5 [6]
5-Arylazo-2-aminothiazole 6 E. coli MIC 125 [6]
5-Arylazo-2-aminothiazole 7 S. aureus MIC 62.5 [6]
5-Arylazo-2-aminothiazole 7 E. coli MIC 125 [6]
Functionally substituted derivative 8 Various Bacteria MIC Potent activity, often > Ampicillin [17]

| Functionally substituted derivative 1 | Various Fungi | MIC | Good activity, > Ketoconazole |[17] |

Experimental Protocols

Chemical Synthesis

1. Hantzsch Thiazole Synthesis (General Protocol) The most common method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis.[19]

  • Step 1: Halogenation of Ketone: An α-haloketone is prepared or obtained. A common laboratory procedure involves the reaction of an acetophenone derivative with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like ethanol or acetic acid.

  • Step 2: Cyclocondensation: The α-haloketone (1 equivalent) is reacted with a thiourea derivative (1-1.2 equivalents) in a polar solvent such as ethanol.

  • Step 3: Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC).[20]

  • Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution), and the solid product is collected by filtration or extracted with an organic solvent.[21] Purification is achieved by recrystallization or column chromatography.

G Reactants α-Haloketone + Thiourea Derivative Solvent Reflux in Ethanol Reactants->Solvent Intermediate Cyclocondensation Intermediate Solvent->Intermediate Neutralization Neutralization (e.g., NaHCO3) Intermediate->Neutralization Product 2-Aminothiazole Derivative Neutralization->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
In Vitro Anticancer Evaluation

1. MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting viability against compound concentration.

2. Cell Cycle Analysis by Flow Cytometry This technique is used to determine if the compounds cause cell cycle arrest.[9]

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Both treated and untreated cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and treated with RNase A to remove RNA, then stained with a fluorescent DNA-binding dye, Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any accumulation in a specific phase, indicating cell cycle arrest.

G start Synthesized 2-AT Derivative treat Treat cells with compound dilutions start->treat culture Seed Cancer Cell Lines culture->treat mtt MTT Assay (Cell Viability) treat->mtt ic50 Calculate IC50 mtt->ic50 flow_prep Treat cells at IC50 ic50->flow_prep flow_run Flow Cytometry (PI Staining) flow_prep->flow_run analysis Analyze Apoptosis & Cell Cycle Arrest flow_run->analysis

General experimental workflow for the in vitro anticancer evaluation of derivatives.
In Vitro Antimicrobial Evaluation

1. Broth Microdilution Method This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

Induction of Apoptosis

A key anticancer mechanism of 2-aminothiazole derivatives is the induction of apoptosis. This is often achieved by modulating the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[9] Certain derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

G cluster_0 cluster_1 Bcl-2 Family Regulation drug 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) drug->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) drug->Bax Up-regulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Simplified pathway of apoptosis induction by 2-aminothiazole derivatives.

Conclusion

2-aminothiazole derivatives represent a highly versatile and valuable class of compounds in drug discovery.[22][23] Their proven efficacy against a wide range of cancer cell lines and microbial pathogens, coupled with their ability to modulate key biological targets like protein kinases, underscores their immense therapeutic potential.[1][13][17] The synthetic accessibility of the 2-AT core via methods like the Hantzsch synthesis allows for extensive structural modifications, facilitating the optimization of potency and selectivity.[5] The experimental protocols and mechanistic insights detailed in this guide provide a solid framework for researchers engaged in the rational design and systematic evaluation of novel 2-aminothiazole-based therapeutic agents.

References

Molecular weight and formula of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃SPubChem
Molecular Weight 230.29 g/mol PubChem
Monoisotopic Mass 230.07251 DaPubChem

Note: The molecular weight is based on the isomeric compound tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate, as a specific entry for the 4-hydroxymethyl isomer was not available. The molecular formula and, consequently, the molecular weight are identical for both isomers.

Synthesis and Experimental Protocols

This compound is a Boc-protected thiazole derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses, while the hydroxymethyl group offers a site for further chemical modifications, such as esterification or oxidation.[1]

General Synthetic Workflow

The synthesis of this compound typically involves the protection of the amino group of a 2-amino-4-(hydroxymethyl)thiazole precursor with di-tert-butyl dicarbonate (Boc₂O).

G cluster_0 Synthesis Workflow A 2-Amino-4- (hydroxymethyl)thiazole E Reaction Mixture A->E B Di-tert-butyl dicarbonate (Boc)2O B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., THF, DCM) D->E F Workup and Purification E->F G (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester F->G

Caption: General workflow for the Boc-protection of 2-amino-4-(hydroxymethyl)thiazole.

Representative Experimental Protocol: Boc Protection of an Aminothiazole

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the Boc protection of a similar aminothiazole derivative can be adapted. The following is a representative protocol based on the synthesis of other Boc-protected aminothiazoles.

Materials:

  • 2-Amino-4-(hydroxymethyl)thiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)thiazole in the chosen anhydrous solvent.

  • Add triethylamine (approximately 1.2 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Context and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is not prominently available in the public domain. However, the thiazole ring is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Thiazole-containing compounds are known to act as inhibitors of various enzymes, including kinases.[5]

Given the prevalence of the thiazole moiety in kinase inhibitors, it is plausible that derivatives of this compound could be explored for such activities. As a relevant example, this guide will focus on the BRAF/MEK/ERK signaling pathway , which is a critical pathway in cancer cell proliferation and is targeted by the thiazole-containing drug, Vemurafenib .[2][3][6]

The BRAF/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK cascade, is a crucial signaling pathway that regulates cell growth, proliferation, differentiation, and survival.[2][4][6] In many cancers, particularly melanoma, a mutation in the BRAF gene (such as V600E) leads to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and cell proliferation.[2][3][7]

Vemurafenib is a potent inhibitor of the mutated BRAF kinase, and its mechanism of action provides a clear example of how a thiazole-containing molecule can modulate a key signaling pathway in cancer.[2][3][6]

G cluster_0 BRAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (Thiazole-containing inhibitor) Vemurafenib->BRAF Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocol: Cell Viability Assay to Assess BRAF Inhibition

To evaluate the efficacy of a potential BRAF inhibitor, a cell viability assay using a cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) is a standard method.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • Positive control (e.g., Vemurafenib)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the BRAF V600E mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Vemurafenib) in the complete cell culture medium. The final concentration of DMSO should be kept constant and low (typically ≤ 0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds and controls. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • For other assays, follow the manufacturer's instructions for the addition of the reagent and incubation time.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This in-depth technical guide provides foundational information on this compound and its potential context within drug discovery. The provided protocols and diagrams serve as a starting point for researchers and scientists to further investigate this and related compounds.

References

Starting materials for the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted Thiazoles

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core starting materials and synthetic strategies for preparing substituted thiazoles, a critical heterocyclic scaffold in medicinal chemistry. Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4] This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and summarizes quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies and Key Starting Materials

The construction of the thiazole ring is most commonly achieved through several robust and versatile synthetic methods. The choice of starting materials is crucial as it directly dictates the substitution pattern on the final thiazole product.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is the most fundamental and widely utilized method for preparing thiazoles.[5][6] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile like thiourea.[5][7][8] This method is known for its simplicity and often high yields.[5]

  • Starting Material Class 1: α-Halocarbonyl Compounds This component provides the C4 and C5 atoms of the thiazole ring. The carbonyl group can be a ketone, aldehyde, or ester, allowing for diverse substitutions at the C4 and C5 positions. The halogen (typically chlorine or bromine) at the α-position serves as a leaving group.

    • Examples: 2-Bromoacetophenone, Chloroacetaldehyde, Ethyl bromopyruvate.[5][9]

  • Starting Material Class 2: Thioamides and Derivatives This component provides the S1, C2, and N3 atoms of the thiazole ring. The substituent on the thioamide's carbon atom becomes the C2-substituent on the final thiazole. Using thiourea results in a 2-aminothiazole, a common building block in drug discovery.[7][9][10]

    • Examples: Thioamides (R-CSNH₂), Thiourea (H₂NCSNH₂), N-substituted thioureas.

The general workflow for the Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][11]

Hantzsch_Workflow cluster_start Inputs start_materials Starting Materials haloketone α-Halocarbonyl (e.g., α-Haloketone) sn2_step S(N)2 Reaction (Nucleophilic Attack) haloketone->sn2_step thioamide Sulfur Nucleophile (e.g., Thioamide, Thiourea) thioamide->sn2_step cyclization Intramolecular Cyclization sn2_step->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration product Substituted Thiazole dehydration->product

General workflow for the Hantzsch Thiazole Synthesis.
The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[12] This reaction proceeds under mild conditions and involves the reaction of an α-aminonitrile with various sulfur-containing reagents.[8][12]

  • Starting Material Class 1: α-Aminonitriles This component provides the N3, C4, and C5-amino group of the final product.

    • Examples: Aminoacetonitrile, Ethyl aminocyanoacetate.[12]

  • Starting Material Class 2: Dithioacids and Derivatives This component provides the S1 and C2 atoms. The choice of reagent determines the substituent at the C2 position.

    • Examples: Carbon disulfide (CS₂), Dithioacids (R-CSSH), Isothiocyanates (R-NCS).[12][13]

The mechanism involves a nucleophilic attack from the amino group of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent, followed by tautomerization and ring-closure.

Cook_Heilbron_Workflow cluster_start Inputs aminonitrile α-Aminonitrile addition_step Nucleophilic Addition aminonitrile->addition_step sulfur_reagent Sulfur Reagent (e.g., CS₂, Dithioacid) sulfur_reagent->addition_step tautomerization Tautomerization & Cyclization addition_step->tautomerization Thioamide Intermediate product 5-Aminothiazole Derivative tautomerization->product

General workflow for the Cook-Heilbron Synthesis.

Quantitative Data Summary

The yield of substituted thiazoles is highly dependent on the specific starting materials, reaction conditions, and catalyst used. The Hantzsch synthesis is generally noted for its high efficiency.[5] The following table summarizes representative yields from various synthetic protocols.

Product TypeStarting Material 1Starting Material 2Catalyst/ConditionsYield (%)Reference
2-AminothiazoleChloroacetaldehyde (50% aq.)ThioureaWater, gentle warming75-85%[9]
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol, 100°C~99%[5][11]
Substituted 2-aminothiazoles3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSilica supported tungstosilisic acid, solvent-free79-90%[14]
2,4-disubstituted thiazolesα-HaloketonesThioamidesVarious70-94%[2][15][16]

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol details the synthesis of a 2,4-disubstituted thiazole from an α-haloketone and thiourea.

Materials and Equipment:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial, 100 mL beaker

  • Magnetic stir bar and hot plate

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.[11]

  • Filter the resulting mixture through a Büchner funnel.

  • Wash the collected solid (the filter cake) with water to remove any remaining salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Hantzsch Synthesis of 2-Aminothiazole[9]

This protocol describes the synthesis of the parent 2-aminothiazole from an α-haloaldehyde.

Materials and Equipment:

  • Thiourea (7.6 g, 0.1 mol)

  • Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

  • Water

  • 250 mL round-bottom flask

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water, using gentle warming and stirring to aid dissolution.

  • Once the thiourea has completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes while stirring.

  • An exothermic reaction will occur, and the solution will warm. After the addition is complete, the reaction is typically spontaneous.

  • After the initial reaction subsides, fit the flask with a reflux condenser and gently heat the mixture to reflux for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture. The product, 2-aminothiazole, can be isolated by neutralization and extraction or crystallization, depending on the subsequent steps. The expected yield is in the range of 75-85%.[9]

References

A Technical Guide to the Biological Activities of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a key component in a wide array of pharmacologically active compounds.[3][4] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, neuroprotective, and cardioprotective effects.[1][3][5] This technical guide provides an in-depth overview of the significant biological activities of thiazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.[8][9]

Quantitative Data for Anticancer Activity

The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A selection of thiazole-containing compounds and their reported IC50 values are summarized in the table below.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
Compound 5 MCF-7 (Breast)28.0 ± 1.69[1]
HepG2 (Liver)26.8 ± 1.62[1]
2a MDA-MB-231 (Breast)3.92 µg/mL
HeLa (Cervical)4.15 µg/mL
2e MDA-MB-231 (Breast)4.87 µg/mL
HeLa (Cervical)5.23 µg/mL
4d MDA-MB-231 (Breast)1.21[10]
Compound 5 A549 (Lung)0.452[11]
3j T47D (Breast)0.51 ± 0.15[12]
3f T47D (Breast)0.66 ± 0.38[12]
3d T47D (Breast)0.93 ± 0.51[12]
16a MCF-7 (Breast)0.73[13]
18c MCF-7 (Breast)6.25[13]
Signaling Pathways in Anticancer Activity

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Thiazole compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the cells and quantify the protein concentration.

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[2][14] Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.[15]

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of thiazole compounds is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID/NameMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 6d Proteus vulgaris128[16]
Thiazole Derivative 9 Proteus vulgaris512[16]
Thiazole Derivative 10b Proteus vulgaris1024[16]
Compound 12 S. aureus125-150[17]
E. coli125-150[17]
A. niger125-150[17]
Compound 13 S. aureus50-75[17]
E. coli50-75[17]
Compound 14 S. aureus50-75[17]
E. coli50-75[17]
Compound 3 B. cereus0.23-0.70 mg/mL[15]
Compound 8 T. viride0.08-0.23 mg/mL[15]
Compound 66 S. aureus ATCC 2592328-168[18]
Compound 67 S. aureus ATCC 2592328-168[18]
Compound 68 S. aureus ATCC 2592328-168[18]
Experimental Protocols

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Thiazole compound

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

    • Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in the broth medium in the wells of a 96-well plate.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[19]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of thiazole compounds can be assessed in various in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

Compound ID/NameAssayDose% InhibitionReference
Compound 3c Carrageenan-induced paw edemaNot specified44% (at 3rd hour)[19]
Compound 3a Carrageenan-induced paw edemaNot specifiedSignificant[19]
Compound 3d Carrageenan-induced paw edemaNot specified41%[19]
Pyrimidinone-linked thiazoles In vitro anti-inflammatoryVariousIC50 values reported[8]
Experimental Protocols

This is a widely used and reproducible model of acute inflammation.

  • Materials:

    • Rats (e.g., Wistar or Sprague-Dawley)

    • Carrageenan solution (1% in saline)

    • Thiazole compound

    • Plethysmometer

    • Calipers

  • Procedure:

    • Animal Grouping: Divide the animals into control and treatment groups.

    • Compound Administration: Administer the thiazole compound or vehicle to the respective groups.

    • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

This model is used to assess both neurogenic and inflammatory pain and edema.

  • Materials:

    • Rats

    • Formalin solution (e.g., 2.5% in saline)

    • Thiazole compound

    • Plethysmometer or calipers

  • Procedure:

    • Animal Grouping and Compound Administration: Similar to the carrageenan model.

    • Induction of Edema and Pain: Inject formalin into the sub-plantar region of the right hind paw.

    • Behavioral Assessment: Observe and record the duration of paw licking and flinching during the early phase (0-5 min) and late phase (20-60 min).

    • Measurement of Paw Edema: Measure the paw diameter or volume at a specified time point (e.g., 4 hours) after formalin injection.

    • Data Analysis: Analyze the behavioral responses and the percentage of edema inhibition.

Other Biological Activities

Beyond the major activities discussed, thiazole-containing compounds have shown promise in several other therapeutic areas.

Antiviral Activity

Thiazole derivatives have been investigated for their antiviral properties against a range of viruses.[20]

Compound ID/NameVirusEC50 (µM)Reference
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virus7 µg/mL[20]
Compound 52 Bovine Viral Diarrhoea Virus (BVDV)6.6[5]
Compound 1 Chikungunya virus (CHIKV)0.6[9]
Compound 26 Chikungunya virus (CHIKV)0.45 (EC90)[9]
Antidiabetic Activity

Certain thiazole derivatives have demonstrated potential as antidiabetic agents.[11][21]

Compound ID/NameAssay/ModelKey FindingReference
Hydrazine-thiazole HT-NO2 In vitro antioxidant & in vivo diabetic rat modelShowed better antioxidant results than curcumin; indicated a possible protective role in liver and kidney of diabetic animals.[22]
Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) Target PPARγEnhance insulin sensitivity.[21]
Xanthene-based thiazole derivatives α-amylase and α-glycosidase inhibitionSuperior inhibitory potential with IC50 values in the nM range.[4]
Imidazopyridine-based thiazole derivatives α-glucosidase inhibitionExcellent binding interactions with the enzyme's active site.[4]
Neuroprotective Activity

Thiazole-containing compounds are being explored for their potential in treating neurodegenerative diseases.[23]

Compound ID/NameTarget/ModelIC50/EffectReference
TC-2 AMPA Receptor Subunits3.02 - 3.20 µM[24]
Thiazole sulfonamides (1, 2, and 8) 6-OHDA-induced Parkinsonian modelNo cytotoxicity (IC50 > 50 µg/mL); improved cell viability and reduced oxidative stress.[23]
Cardioprotective Activity

Some thiazole derivatives have shown potential in protecting the heart from damage.[16]

Compound ID/NameModelEffectReference
1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride 4c Isolated rings of thoracic rat aortaDelayed constrictor responses; exceeded activity of L-carnitine and meldonium.[16]
Thiazole acetic acid derivatives (SMVA series) Isolated rat hearts and blood vesselsVaried effects on developed tension and heart rate.[25][26]

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in assessing the biological activity of compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification In Vitro Assay In Vitro Assay (e.g., MTT, MIC) Purification->In Vitro Assay Data Collection Data Collection (IC50, % Inhibition) In Vitro Assay->Data Collection In Vivo Model In Vivo Model (e.g., Paw Edema) In Vivo Model->Data Collection Data Collection->In Vivo Model Promising Results Mechanism of Action\nStudies Mechanism of Action Studies (e.g., Western Blot) Data Collection->Mechanism of Action\nStudies Lead Optimization Lead Compound Identification & Optimization Mechanism of Action\nStudies->Lead Optimization

Figure 2: A generalized experimental workflow for the evaluation of thiazole derivatives.

The thiazole scaffold continues to be a fertile source of novel therapeutic agents with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and other significant pharmacological effects of thiazole-containing compounds. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of new and effective thiazole-based therapeutics.

References

An In-depth Technical Guide to the Reactivity of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2][] Its widespread use stems from its ability to mask the nucleophilicity of amines, its stability under a range of reaction conditions, and its facile removal under specific, mild acidic conditions.[4][5] This guide provides a comprehensive overview of the reactivity of Boc-protected amines, including their stability, deprotection methodologies, and participation in subsequent chemical transformations.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly protect an amine functionality, preventing it from undergoing unwanted side reactions during multi-step synthetic sequences.[2] This is achieved by converting the amine into a carbamate. The Boc group is known for its stability in the presence of most nucleophiles and bases, a characteristic that allows for selective manipulation of other functional groups within a molecule.[5]

A key feature of the Boc group is its acid lability, which forms the basis of its use in orthogonal protection strategies.[4][6] In such strategies, multiple protecting groups are employed, each of which can be removed under distinct conditions without affecting the others.[4][7] For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex and regioselective synthetic routes.[4][8]

Stability of Boc-Protected Amines

Boc-protected amines exhibit remarkable stability under a variety of conditions, which is crucial for their application in multi-step synthesis.

ConditionStability of Boc GroupCitation
Basic Conditions Stable[2][5]
Nucleophilic Attack Resistant[5][9]
Catalytic Hydrogenation Stable[9][10]
Acidic Conditions Labile (cleaved by strong to moderate acids)[2][11][12]
Thermolysis Can be cleaved at elevated temperatures[13]

Reactivity in Chemical Transformations

While primarily a protecting group, the Boc-protected amine moiety can participate in or influence a range of chemical reactions.

Acylation of a Boc-protected amine at the nitrogen atom is generally not feasible due to the electron-withdrawing nature of the Boc group, which significantly reduces the nucleophilicity of the nitrogen. However, Boc-protected amino acids are routinely used in peptide coupling reactions where the carboxyl group is activated. In these cases, the Boc group protects the N-terminus while the C-terminus is activated for amide bond formation.[14] A common side reaction in carbodiimide-mediated coupling is the formation of N-acylurea, which can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt).[15]

Alkylation of N-Boc protected secondary amines can be achieved under basic conditions. The use of a strong base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), allows for the deprotonation of the carbamate proton, followed by nucleophilic attack on an alkyl halide.[16] Other successful conditions include the use of cesium carbonate (Cs2CO3) in DMF at elevated temperatures.[16]

For N-alkylation of N-Boc protected amino acids, a hindered base like potassium tert-butoxide (KOtBu) with an alkyl halide in an inert solvent such as tetrahydrofuran (THF) has been shown to be effective, providing high yields at low temperatures.[17]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of Boc protection and deprotection in synthesis.

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

  • Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP)) (1.0 - 1.5 eq)

Procedure:

  • Dissolve the primary amine in the chosen solvent. If a base is used, add it to the solution.

  • Add the di-tert-butyl dicarbonate to the reaction mixture. The addition can be done portion-wise to control any exotherm.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, if an aqueous workup is performed, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

  • If necessary, the product can be further purified by column chromatography.

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA), a common method for Boc deprotection.

Materials:

  • Boc-protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)

  • Scavenger (optional, e.g., triethylsilane, anisole, or ethanedithiol)

Procedure:

  • Dissolve the Boc-protected amine in DCM.[11]

  • Add the TFA solution to the reaction mixture. The reaction is typically performed at room temperature.[11]

  • If the substrate contains sensitive functional groups susceptible to alkylation by the released tert-butyl cation, add a scavenger to the reaction mixture.[2][18]

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive workup, or by adding a base such as diisopropylethylamine (DIEA) if the reaction is part of a solid-phase peptide synthesis workflow.[18]

This protocol describes a less common but effective method for Boc deprotection under thermolytic conditions, often in a continuous flow setup.[13]

Materials:

  • Boc-protected amine

  • Solvent (e.g., Methanol, Trifluoroethanol (TFE), Tetrahydrofuran (THF), or Toluene)

Procedure:

  • Prepare a solution of the Boc-protected amine in the chosen solvent.

  • Pass the solution through a heated reactor (continuous flow) or heat the solution in a sealed vessel (batch). Temperatures can range from 150°C to 240°C.[13]

  • The residence time in the heated zone (for flow chemistry) or the reaction time (for batch) is typically between 30 to 60 minutes.[13]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected amine.

Quantitative Data on Reactivity

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions.

Table 1: Conditions for N-Boc Protection of Various Primary Amines [8]

Amine SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineBoc₂OTEADCMRT295
BenzylamineBoc₂ONaHCO₃Dioxane/H₂ORT398
Glycine methyl esterBoc₂O-CH₃CNRT196

Table 2: Comparison of Deprotection Methods for N-Boc-phenethylamine [13]

Deprotection MethodReagent/ConditionsSolventConversion (%)
Acidic50% TFA in DCMDCM>99
Thermal (30 min)240 °CTFE93
Thermal (30 min)240 °CMeOH88
Thermal (30 min)240 °CTHF65
Thermal (30 min)240 °CToluene54

Visualizing Reaction Pathways

Diagrams illustrating the mechanisms of Boc protection and deprotection provide a clearer understanding of the underlying chemical transformations.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Elimination

Caption: Mechanism of Boc protection of a primary amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation Protonated->tButylCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Orthogonal_Strategy cluster_fmoc Step 1: Fmoc Deprotection cluster_boc Step 2: Boc Deprotection cluster_cbn Step 3: Benzyl Deprotection Molecule Multi-functional Molecule (Amine-Fmoc, Amine-Boc, Acid-OBn) Fmoc_Deprotection Base (e.g., Piperidine) Molecule->Fmoc_Deprotection Boc_Deprotection Acid (e.g., TFA) Molecule->Boc_Deprotection Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Molecule->Cbz_Deprotection Molecule_Fmoc_Free Free Amine, Amine-Boc, Acid-OBn Fmoc_Deprotection->Molecule_Fmoc_Free Molecule_Boc_Free Amine-Fmoc, Free Amine, Acid-OBn Boc_Deprotection->Molecule_Boc_Free Molecule_Cbz_Free Amine-Fmoc, Amine-Boc, Free Acid Cbz_Deprotection->Molecule_Cbz_Free

Caption: Orthogonal deprotection of a trifunctional molecule.

References

In-Depth Technical Guide: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in medicinal chemistry, possesses a versatile structure amenable to diverse chemical modifications. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, and a detailed, generalized synthesis protocol. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Structural Information

This compound is a carbamate-protected aminothiazole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step organic syntheses, while the hydroxymethyl group at the 4-position of the thiazole ring offers a reactive handle for further functionalization.

Identifier Value
IUPAC Name tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
CAS Number 494769-44-7[1]
Molecular Formula C₉H₁₄N₂O₃S[2]
Molecular Weight 230.28 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)CO[2]
InChI InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)[2]
InChIKey OWLBQQTUOQLZST-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key predicted and observed properties.

Property Value Source
Monoisotopic Mass 230.07251 DaPredicted[2]
XlogP (predicted) 1.0Predicted[2]
Solubility Soluble in organic solvents such as Dichloromethane (>50 mg/mL) and Ethanol (15-20 mg/mL). Poorly soluble in water (<0.1 mg/mL).Inferred from similar compounds[3]
Thermal Stability Carbamates, in general, can be thermally labile. It is recommended to store the compound at low temperatures (-20°C) under an inert atmosphere to prevent decomposition.General knowledge

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the 2-amino-4-(hydroxymethyl)thiazole intermediate, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Pathway

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Boc Protection A α-Halo Ketone/ Aldehyde C 2-Amino-4-(hydroxymethyl)thiazole A->C Hantzsch Thiazole Synthesis B Thiourea B->C D 2-Amino-4-(hydroxymethyl)thiazole F (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester D->F Base (e.g., DMAP, Et₃N) Solvent (e.g., THF, DCM) E Di-tert-butyl dicarbonate (Boc)₂O E->F

Caption: General two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This intermediate can be synthesized via the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.

  • Materials:

    • 1,3-Dichloroacetone or a related α-halo ketone/aldehyde

    • Thiourea

    • Ethanol or a similar suitable solvent

  • Procedure:

    • Dissolve thiourea in ethanol in a round-bottom flask.

    • Add an equimolar amount of the α-halo ketone/aldehyde dropwise to the solution while stirring.

    • The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, often by recrystallization or column chromatography, to yield 2-amino-4-(hydroxymethyl)thiazole.

Step 2: Synthesis of this compound

This step involves the protection of the exocyclic amino group of the thiazole intermediate.

  • Materials:

    • 2-Amino-4-(hydroxymethyl)thiazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • A non-nucleophilic base (e.g., 4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Procedure:

    • Dissolve 2-amino-4-(hydroxymethyl)thiazole in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1 equivalents).

    • The reaction is stirred at room temperature (or cooled to 0°C to control reactivity) for several hours to overnight. Progress is monitored by TLC.

    • Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by silica gel column chromatography to afford this compound as a pure solid.[3]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazole moiety is a common scaffold in many biologically active compounds, and the protected amine and reactive hydroxymethyl group allow for its incorporation into a variety of molecular frameworks.

Role as a Synthetic Intermediate

The Boc-protected amine is stable under a wide range of reaction conditions, allowing for selective modification of other parts of a molecule. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free amine for subsequent reactions.[3] The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, providing numerous avenues for derivatization.

Potential Therapeutic Areas

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial agents: Thiazole derivatives are known to exhibit antibacterial and antifungal properties.

  • Kinase inhibitors: The thiazole ring can serve as a hinge-binding motif in various kinase inhibitors, which are crucial in cancer therapy.[3]

  • Anti-inflammatory agents: Certain thiazole-containing molecules have shown potent anti-inflammatory effects.

The use of this specific building block allows for the systematic exploration of the chemical space around the thiazole core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic drug discovery campaign.

G A Start: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester B Oxidation of -CH₂OH A->B Selective Oxidation C Protection of -CH₂OH A->C Protecting Group Chemistry D Deprotection of -NHBoc A->D Acidic Conditions E Aldehyde or Carboxylic Acid B->E F Protected Alcohol C->F G Free Amine D->G H Further Derivatization (e.g., Amide Coupling, Reductive Amination) E->H I Coupling Reactions F->I G->I J Final Compound Library H->J I->J

Caption: Synthetic utility workflow of the title compound.

Conclusion

This compound is a strategically important synthetic intermediate for the development of novel chemical entities. Its bifunctional nature, with a protected amine and a modifiable hydroxymethyl group on a stable thiazole core, provides medicinal chemists with a versatile platform for creating diverse libraries of compounds for biological screening. This guide has summarized its key structural and chemical characteristics to facilitate its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Oxidation of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester to Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods covered include Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Parikh-Doering Oxidation. A brief mention of Manganese Dioxide (MnO₂) oxidation is also included as a potential alternative.

Overview of Oxidation Methods

The oxidation of primary alcohols to aldehydes requires mild and selective reagents to prevent over-oxidation to carboxylic acids. The Boc-protecting group on the thiazole amine is generally stable under the neutral or mildly basic/acidic conditions of the described methods.

Qualitative Comparison of Oxidation Methods:

Method Oxidizing Agent/System Typical Conditions Advantages Disadvantages Safety Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, neutral pH (can be buffered)Mild conditions, short reaction times, high yields, easy workup, high chemoselectivity.[1][2]Reagent is expensive and potentially explosive.[3]DMP is potentially explosive upon impact or heating; handle with care.[3]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineCryogenic temperatures (-78 °C)Mild, avoids toxic heavy metals, wide functional group tolerance.[4][5]Requires low temperatures, produces malodorous dimethyl sulfide byproduct, generates CO and CO₂ gases.[4][5]Oxalyl chloride is corrosive and toxic. The reaction produces toxic CO gas and foul-smelling dimethyl sulfide. Must be performed in a well-ventilated fume hood.[4]
Parikh-Doering Oxidation SO₃·Pyridine complex, DMSO, Triethylamine0 °C to room temperatureOperationally simple, does not require cryogenic temperatures, minimizes methyl thiomethyl ether byproducts.[6][7]May require a large excess of reagents and longer reaction times for high conversion.[7]The SO₃·Pyridine complex is hygroscopic and should be handled in a dry atmosphere.
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Room temperature or elevated temperaturesHeterogeneous (easy removal of reagent by filtration), relatively inexpensive.Often requires a large excess of reagent, reactivity can be variable depending on the MnO₂ activation method, typically best for allylic or benzylic alcohols.MnO₂ is a strong oxidant and should be handled with care.

Experimental Protocols

The following are representative protocols. Researchers should perform small-scale optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) for best results with their specific substrate and setup.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often a first choice due to its mild conditions and operational simplicity.[1]

Materials:

  • tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion at room temperature under a nitrogen or argon atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and a 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl (4-formylthiazol-2-yl)carbamate.

Protocol 2: Swern Oxidation

This is a classic and reliable method, particularly for sensitive substrates, but requires careful temperature control.[4][5]

Materials:

  • tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • In a three-neck flask under a nitrogen or argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over about 1 hour.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation

This method is a milder alternative to the Swern oxidation that does not require cryogenic temperatures.[6][7]

Materials:

  • tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM) or a mixture of DMSO/DCM, anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) and triethylamine (3.0-5.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 1:1 v/v, approx. 0.1-0.2 M in the alcohol).

  • Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

  • Add sulfur trioxide pyridine complex (SO₃·Py) (1.5-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation can be a simple alternative, though it may require a large excess of the reagent and longer reaction times.

Materials:

  • tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or a similar filter aid

Procedure:

  • To a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in DCM or CHCl₃ (approx. 0.1 M), add activated MnO₂ (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM or CHCl₃.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the oxidation of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate to the corresponding aldehyde.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Starting Material (tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate) in anhydrous solvent B Add Oxidizing Agent (e.g., DMP, Swern reagents, etc.) under controlled temperature A->B C Stir and Monitor Reaction (TLC, LC-MS) B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H Crude Product I Characterization of Product (NMR, MS, etc.) H->I logical_relationship cluster_methods Oxidation Methods SM tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate DMP Dess-Martin Oxidation SM->DMP Swern Swern Oxidation SM->Swern PD Parikh-Doering Oxidation SM->PD MnO2 MnO2 Oxidation SM->MnO2 P tert-butyl (4-formylthiazol-2-yl)carbamate DMP->P Swern->P PD->P MnO2->P

References

Application Notes and Protocols for Boc Deprotection of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, prized for its stability under various conditions and its facile removal under acidic conditions. In the synthesis of thiazole-containing compounds, which are prevalent scaffolds in many pharmaceuticals, the strategic use and removal of the Boc group is a critical step. These application notes provide a comprehensive overview of common and alternative methods for the deprotection of Boc-protected thiazole derivatives, complete with detailed experimental protocols and comparative data to aid in method selection.

The choice of deprotection method is crucial to avoid unwanted side reactions and ensure the integrity of the thiazole ring and other functional groups present in the molecule. Factors such as the electronic nature of substituents on the thiazole ring and the presence of other acid-labile groups must be carefully considered.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal is through acid-catalyzed hydrolysis. The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Formation of a Carbocation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide.[1]

  • Formation of the Free Amine: The final step is the formation of the deprotected amine, which is typically protonated under the acidic reaction conditions, yielding the corresponding ammonium salt.[1]

The tert-butyl cation generated during the reaction can potentially be trapped by nucleophiles present in the reaction mixture or can be eliminated as isobutylene.[1]

Standard Deprotection Methods

The workhorses for Boc deprotection are strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc deprotection and is often used in a mixture with a solvent like dichloromethane (DCM).

General Protocol for TFA Deprotection:

  • Dissolve the Boc-protected thiazole derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[2]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[2]

Hydrochloric Acid (HCl)

HCl, typically as a solution in an organic solvent like dioxane or methanol, is another common reagent for Boc deprotection.

General Protocol for HCl Deprotection:

  • Dissolve the Boc-protected thiazole derivative in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).

  • Add a solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane).[3]

  • Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude product.[3]

Mild and Selective Deprotection Methods

In cases where the thiazole derivative contains acid-sensitive functional groups, milder deprotection methods are required.

Oxalyl Chloride in Methanol

This method offers a mild alternative to strong acids for the deprotection of N-Boc groups on aromatic and heterocyclic substrates.[5] The reaction proceeds at room temperature and generally provides high yields.[5] The proposed mechanism involves more than just the in situ generation of HCl.[5]

General Protocol for Oxalyl Chloride Deprotection: [5]

  • Dissolve the Boc-protected thiazole derivative in methanol.

  • Add oxalyl chloride (typically 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by neutralization with a mild base and extraction with an organic solvent.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Boc deprotection of various amine substrates. While specific data for a wide range of thiazole derivatives is not extensively compiled in single sources, the provided data for other aromatic and heterocyclic amines can serve as a useful guide for initial experimental design.

Table 1: TFA-Mediated Boc Deprotection

Substrate TypeReagent/SolventTemperatureTimeYield (%)Reference
General Amines25% TFA/DCMRoom Temp.2 h60[2]
General AminesTFA/DCM (1:1)Room Temp.2 hNot specified[2]
General AminesTFA/DCMRoom Temp.18 h87[2]
General Amines5 eq. TFA/DCM (Microwave)60 °C30 minNot specified[6]

Table 2: HCl-Mediated Boc Deprotection

Substrate TypeReagent/SolventTemperatureTimeYield (%)Reference
General Amines4M HCl/DioxaneRoom Temp.2 hNot specified[3]
General Amines4M HCl/DioxaneRoom Temp.16 h100[3]
General Amines4M HCl/DioxaneRoom Temp.24 hNot specified[3]
General Amines4M HCl/Dioxane50 °C7 h (after overnight at RT)Not specified[3]
Amino Acids4M HCl/DioxaneRoom Temp.30 minHigh[4]

Table 3: Mild Deprotection Methods

Substrate TypeReagent/SolventTemperatureTimeYield (%)Reference
Aromatic/Heterocyclic AminesOxalyl Chloride/MethanolRoom Temp.1-4 h>70[5]
Aromatic Amines with EWGOxalyl Chloride/MethanolRoom Temp.1 hHigh[5]

Experimental Workflow and Decision Making

The selection of an appropriate Boc deprotection method is critical for the success of a synthetic sequence. The following workflow provides a logical approach to choosing the right conditions.

Boc_Deprotection_Workflow Workflow for Selecting a Boc Deprotection Method for Thiazole Derivatives start Boc-Protected Thiazole Derivative acid_sensitive Presence of other acid-labile groups? start->acid_sensitive strong_acid Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) acid_sensitive->strong_acid No mild_acid Mild Acidic Conditions (e.g., Oxalyl Chloride/MeOH) acid_sensitive->mild_acid Yes workup Proceed to Workup and Purification strong_acid->workup lewis_acid Consider Lewis Acids (e.g., ZnBr2) mild_acid->lewis_acid mild_acid->workup neutral_conditions Consider Neutral/Basic Conditions (e.g., Thermal, NaBH4 - substrate dependent) lewis_acid->neutral_conditions lewis_acid->workup neutral_conditions->workup

Caption: Decision workflow for choosing a Boc deprotection method.

Signaling Pathway Example: Synthesis of a Thiazole-Containing Cyclopeptide

The following diagram illustrates a multi-step synthesis of a thiazole-containing cyclopeptide where a Boc deprotection step is crucial. This example highlights the integration of this deprotection within a broader synthetic strategy.

Thiazole_Cyclopeptide_Synthesis Synthetic Pathway of a Thiazole-Containing Cyclopeptide cluster_synthesis Solid-Phase Peptide Synthesis cluster_thiazole_formation Thiazole Ring Formation and Cyclization resin Resin-bound Fmoc-Cys(Trt)-OH fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection coupling1 Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) fmoc_deprotection->coupling1 fmoc_deprotection2 Fmoc Deprotection coupling1->fmoc_deprotection2 coupling2 Amino Acid Coupling fmoc_deprotection2->coupling2 linear_peptide Resin-bound Linear Tripeptide coupling2->linear_peptide isothiocyanate Treatment with Fmoc-isothiocyanate linear_peptide->isothiocyanate thiazole_formation Hantzsch Thiazole Synthesis (with α-haloketone) isothiocyanate->thiazole_formation resin_thiazole Resin-bound Thiazole Peptide thiazole_formation->resin_thiazole boc_deprotection Boc Deprotection (if applicable) resin_thiazole->boc_deprotection cyclization Intramolecular Cyclization (e.g., Thioalkylation) boc_deprotection->cyclization cyclic_peptide Resin-bound Cyclic Peptide cyclization->cyclic_peptide cleavage Cleavage from Resin (e.g., HF/anisole) cyclic_peptide->cleavage final_product Purified Thiazole-Containing Cyclopeptide cleavage->final_product

Caption: Synthesis of a thiazole-containing cyclopeptide.[7]

Troubleshooting Guide

Even with established protocols, challenges can arise during Boc deprotection. This guide provides potential solutions to common problems.

Boc_Deprotection_Troubleshooting Troubleshooting Boc Deprotection of Thiazole Derivatives cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_side_products_solutions Solutions for Side Products start Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor incomplete Incomplete or Slow Reaction monitor->incomplete No side_products Side Products Observed monitor->side_products Yes complete Reaction Complete and Clean monitor->complete Clean increase_conc Increase Acid Concentration or Temperature incomplete->increase_conc stronger_acid Use a Stronger Acidic System incomplete->stronger_acid milder_conditions Use Milder Conditions (e.g., Oxalyl Chloride/MeOH) side_products->milder_conditions scavengers Add Scavengers (e.g., anisole, triethylsilane) side_products->scavengers lewis_acid_alt Consider Lewis Acids side_products->lewis_acid_alt workup Proceed to Workup complete->workup increase_conc->monitor stronger_acid->monitor milder_conditions->monitor scavengers->monitor lewis_acid_alt->monitor

Caption: Troubleshooting guide for Boc deprotection.

Conclusion

The successful deprotection of Boc-protected thiazole derivatives is a critical step in the synthesis of many important compounds. A thorough understanding of the available methods, their mechanisms, and their compatibility with various functional groups is essential for any researcher in the field. By carefully selecting the appropriate deprotection strategy and optimizing the reaction conditions, high yields of the desired deprotected thiazoles can be achieved, paving the way for the successful completion of complex synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Anticancer Agents Derived from 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and anticancer evaluation of novel compounds based on the 2-aminothiazole scaffold. This privileged heterocyclic structure is a key component in numerous clinically approved drugs and a promising framework for the development of new therapeutic agents.[1][2][3]

Introduction

The 2-aminothiazole core is a versatile building block in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Its derivatives have shown potent inhibitory activity against a variety of human cancer cell lines, such as those from breast, lung, colon, and leukemia cancers.[1][5] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] This document outlines the protocols for synthesizing 2-aminothiazole derivatives, evaluating their cytotoxic activity, and investigating their mechanisms of action.

Data Presentation: Anticancer Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro anticancer activity of representative 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Activity of Selected 2-Aminothiazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analogue 20H1299 (Lung Cancer)4.89[5]
Analogue 20SHG-44 (Glioma)4.03[5]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08[7]
Thiomorpholine derivative (63)MCF-7 (Breast Carcinoma)7.5 (mg/ml)[1]

Table 2: Growth Inhibition (GI) Values for Selected 2-Aminothiazole Compounds

Compound IDCancer Cell LineGI (%)Reference
8dLeukemia75.5[1]
8eLeukemia69.3[1]
8fLeukemia96.2[1]
8aLeukemia92.7[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely employed method for the preparation of the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[8]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Substituted thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the substituted thiourea (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of α-haloketone: Add the α-haloketone (1.0 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.[8]

  • Purification: Neutralize the reaction mixture with a sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aminothiazole derivative.[8]

Hantzsch_Synthesis_Workflow start Start dissolve_thiourea Dissolve substituted thiourea in ethanol start->dissolve_thiourea add_haloketone Add α-haloketone dissolve_thiourea->add_haloketone reflux Reflux for 2-6 hours add_haloketone->reflux monitor_tlc Monitor reaction by TLC reflux->monitor_tlc cool_mixture Cool to room temperature monitor_tlc->cool_mixture workup Work-up and extraction cool_mixture->workup purification Purify by column chromatography or recrystallization workup->purification end End purification->end

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • 2-aminothiazole derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with 2-aminothiazole derivatives incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 3: Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol can be used to investigate the effect of 2-aminothiazole derivatives on the expression of proteins involved in key signaling pathways.[10]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start protein_extraction Protein Extraction from Cells start->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis and Quantification detection->analysis end End analysis->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits EGFR_VEGFR_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Aminothiazole 2-Aminothiazole Derivative Aminothiazole->EGFR Inhibits Aminothiazole->VEGFR Inhibits Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bax Bax (Pro-apoptotic) Aminothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Application Notes and Protocols for Boc-Protected Building Blocks in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of tert-butyloxycarbonyl (Boc)-protected building blocks in solid-phase synthesis, with a primary focus on Solid-Phase Peptide Synthesis (SPPS). It offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in designing and executing successful synthetic strategies.

Introduction to the Boc Protection Strategy

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The success of SPPS relies on the strategic use of protecting groups to ensure the specific and controlled formation of peptide bonds.[2][] The Boc (tert-butyloxycarbonyl) strategy, pioneered by R. Bruce Merrifield, was a foundational development in the field.[][5] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2][6]

The core principle of Boc-SPPS is based on graduated acid lability.[1] The Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[1][2][6] This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, followed by a final, single-step cleavage and deprotection of the completed peptide.[7]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent for routine peptide synthesis due to its milder deprotection conditions, the Boc strategy retains significant advantages for specific applications.[2][] The choice between the two is a critical decision in peptide synthesis planning.

FeatureBoc Strategy Fmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderately strong acid (e.g., 25-50% TFA in DCM)[2][][8]Base (e.g., 20% piperidine in DMF)[2]
Side-Chain Protection Typically benzyl-based (e.g., Bzl, Tos), removed by strong acid[2][6]Typically tert-butyl-based (e.g., tBu, Boc), removed by TFA[2]
Final Cleavage Strong acid (e.g., HF, TFMSA)[1][2]Trifluoroacetic acid (TFA) with scavengers[2]
Orthogonality Based on graduated acid lability, not truly orthogonal[2][9]Truly orthogonal (base-labile vs. acid-labile groups)[2][]
Advantages - Less expensive building blocks[]- Can be advantageous for hydrophobic sequences prone to aggregation[2]- Boc-amino acids are stable and easy to store[6]- Milder deprotection conditions[2]- Compatible with a wider range of sensitive amino acids and modifications[2]- Generally provides higher purity crude products[2]
Disadvantages - Requires harsh, corrosive strong acids (HF) for final cleavage- Repeated acid treatment can lead to side reactions- Not truly orthogonal, risking some side-chain deprotection[8]- Fmoc group is sensitive to some amines- Potential for diketopiperazine formation at the dipeptide stage- Piperidine can be toxic

Experimental Protocols

The following sections provide detailed, step-by-step protocols for manual Boc-SPPS.

General Workflow of Boc-SPPS

The synthesis of a peptide using the Boc strategy follows a cyclical process. Each cycle adds one amino acid to the growing peptide chain and consists of deprotection, neutralization, coupling, and extensive washing steps.

G cluster_workflow Boc-SPPS Cycle Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA + Coupling Reagent) Wash2->Coupling Monitoring Kaiser Test (Check for completion) Coupling->Monitoring Wash3 Wash (DMF, DCM) Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Monitoring->Coupling Incomplete Monitoring->Wash3 Complete Repeat->Deprotection n-1 cycles Cleavage Final Cleavage (HF, TFMSA) Repeat->Cleavage Final Cycle

Cyclical workflow for Boc solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Swelling

Objective: To swell the resin in a suitable solvent, allowing reagents to access the reactive sites.

  • Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) into a reaction vessel.[1]

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[1]

  • Agitate the mixture gently for 30-60 minutes at room temperature.[1]

  • Drain the solvent by filtration.

Protocol 2: Nα-Boc Deprotection

Objective: To remove the temporary Boc protecting group from the N-terminus of the peptide chain.

  • To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[8] A 50% solution is common.[8]

  • Perform a short pre-wash by agitating for 1-5 minutes, then drain.[8]

  • Add fresh deprotection solution and agitate for 15-30 minutes at room temperature.[8][10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[8]

    • Note: When the sequence contains sensitive residues like Cys, Met, or Trp, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to trap the reactive tert-butyl cations generated during deprotection.[8][9]

Protocol 3: Neutralization

Objective: To neutralize the N-terminal ammonium salt formed during the acidic deprotection step, liberating the free amine for coupling.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[10][11]

  • Agitate for 1-2 minutes and drain. Repeat this step once more.[10]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[10]

Protocol 4: Amino Acid Coupling

Objective: To activate the next Nα-Boc protected amino acid and couple it to the free N-terminal amine of the resin-bound peptide.

  • Pre-activation: In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[1][12]

  • Add a base, typically DIEA (4-8 equivalents), to the pre-activation mixture. Allow it to react for 1-5 minutes.[1][12]

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[1][12]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1][12]

  • Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (the beads remain colorless or yellow) indicates a complete reaction.[1][12]

  • Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[12]

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the solid support and simultaneously remove all side-chain protecting groups. This is typically achieved with a strong acid cocktail.

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[1]

  • Carefully place the dried resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, cresol) to the resin to trap reactive carbocations generated during cleavage.

  • Cool the apparatus to 0°C.

  • Slowly distill anhydrous hydrogen fluoride (HF) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Collect the peptide precipitate by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers.[1]

  • Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Alternative Strong Acid Cleavage Methods:

ReagentConditionsNotes
TFMSA (Trifluoromethanesulfonic acid)TFMSA/TFA/thioanisole at 0°C for 1-2 hoursA strong acid alternative to HF.[6]
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)TMSOTf/TFA/m-cresol at 0°C for 2 hoursA two-step procedure with TMSBr/TFA can also be used.
HBr/TFA 30% HBr in acetic acid added to a TFA/scavenger mixture; 60-90 min at RTCompatible with specific side-chain protection schemes like Asp(OBzl).

Coupling Reagents for Boc-SPPS

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids like Isoleucine or Valine.[12]

Coupling ReagentClassRelative SpeedKey Considerations
HBTU/TBTU Uronium/AminiumFastHighly efficient and widely used. Forms a reactive HOBt-ester.[13]
HATU Uronium/AminiumVery FastMore reactive than HBTU, preferred for difficult or rapid couplings. Forms a more reactive OAt-ester.[12][13]
DCC/DIC CarbodiimideModerateDCC was one of the first reagents used.[14] The byproduct of DCC (DCU) is insoluble, while the byproduct of DIC (DIU) is soluble in DMF/DCM.[13][15]
PyBOP PhosphoniumFastEffective for hindered couplings, but can be more expensive.

Visualization of Key Mechanisms

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation.

G cluster_mechanism Boc Deprotection Mechanism BocPeptide Boc-NH-Peptide Protonation Protonated Intermediate BocPeptide->Protonation + H⁺ (from TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage FinalAmine H₂N-Peptide (Amine) + CO₂ Carbocation->FinalAmine Decarboxylation

Acid-catalyzed removal of the Boc protecting group.

Applications in Research and Drug Development

Boc-protected building blocks are fundamental reagents in the synthesis of peptides and peptidomimetics for therapeutic and research purposes.[5] Their applications extend beyond standard proteinogenic amino acids.

  • Non-Canonical Amino Acids: Boc-protected non-proteinogenic amino acids, such as gamma-amino acids (e.g., GABA), are incorporated into peptide backbones to induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[16]

  • Peptide Drug Development: The Boc strategy is valuable for the large-scale synthesis of certain peptide drugs and for synthesizing sequences that are prone to aggregation under the basic conditions of the Fmoc strategy.[2][]

  • Combinatorial Chemistry: Boc-protected building blocks are used in the solid-phase synthesis of small molecule libraries for drug screening.[17] The robust nature of the Boc group allows for a wide range of chemical transformations on the solid support.[5]

  • Specialty Building Blocks: The Boc group is used to protect various functionalized building blocks, including those with aldehyde moieties (protected as N-Boc N,O-acetals), which can be unmasked on the solid phase for further reactions like reductive amination or Pictet-Spengler condensations.[17]

References

Derivatization of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von (4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester für die Synthese von Substanzbibliotheken

Einleitung

(4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester ist ein wertvolles heterocyclisches Molekül, das als vielseitiges Grundgerüst (Scaffold) in der medizinischen Chemie und der Wirkstoffentwicklung dient. Seine Struktur vereint mehrere reaktive Stellen: ein Thiazol-Ring, eine Boc-geschützte Amingruppe und eine primäre Hydroxymethylgruppe.[1] Insbesondere die Hydroxymethylgruppe ist ein idealer Ansatzpunkt für die Derivatisierung, um große und strukturell vielfältige Substanzbibliotheken zu erstellen.[1] Solche Bibliotheken sind entscheidend für das Hochdurchsatz-Screening zur Identifizierung von Leitstrukturen für neue Therapeutika.[2]

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung dieses Moleküls zur Erstellung von Ester-, Ether- und Amid-Bibliotheken.

Derivatisierungsstrategien und Anwendungen

Die primäre Hydroxylfunktion des Moleküls ermöglicht eine Reihe von chemischen Umwandlungen. Die drei Hauptstrategien zur Diversifizierung des Grundgerüsts sind Oxidation, gefolgt von Amid-Kupplung, direkte Veresterung und Veretherung.

1. Oxidation zu Aldehyd und anschließende Amid-Kupplung Die Oxidation der Hydroxymethylgruppe zum Aldehyd ist ein entscheidender Zwischenschritt, der den Weg zu einer breiten Palette von Derivaten ebnet.[3] Der resultierende Aldehyd kann weiter zur Carbonsäure oxidiert werden, die dann über Amid-Kupplungsreaktionen mit einer Vielzahl von Aminen umgesetzt wird. Amidbindungen sind eine der häufigsten funktionellen Gruppen in bioaktiven Molekülen, was diese Strategie besonders wertvoll für die Wirkstoffforschung macht.[4]

Anwendungen:

  • Peptidomimetika: Kupplung mit Aminosäuren oder Peptidfragmenten.

  • Kinase-Inhibitoren: Viele Kinase-Inhibitoren enthalten Amidbindungen, die wichtige Wasserstoffbrückenbindungen mit dem Zielprotein eingehen.

  • GPCR-Liganden: Synthese von Liganden für G-Protein-gekoppelte Rezeptoren.

2. Synthese von Ester-Bibliotheken Die direkte Veresterung der Hydroxymethylgruppe mit verschiedenen Carbonsäuren ist ein einfacher Weg, um eine diverse Bibliothek von Ester-Derivaten zu erstellen. Ester werden häufig als Prodrugs eingesetzt, da sie in vivo durch Esterasen gespalten werden können, um den aktiven Wirkstoff freizusetzen.[5]

Anwendungen:

  • Prodrug-Design: Verbesserung der Bioverfügbarkeit und der pharmakokinetischen Eigenschaften von Wirkstoffen.

  • Antimikrobielle Wirkstoffe: Synthese von Verbindungen mit potenzieller antibakterieller oder antimykotischer Aktivität.

3. Synthese von Ether-Bibliotheken Durch die Veretherung der Hydroxymethylgruppe können stabile, nicht-hydrolysierbare Verbindungen hergestellt werden. Diese Strategie eignet sich zur Einführung verschiedener lipophiler oder funktioneller Gruppen, um die zelluläre Permeabilität und die metabolische Stabilität zu modulieren.

Anwendungen:

  • Metabolische Stabilität: Ersatz von metabolisch labilen Estergruppen durch stabile Etherbindungen.

  • SAR-Studien (Struktur-Wirkungs-Beziehung): Untersuchung des Einflusses verschiedener Substituenten auf die biologische Aktivität.

Visualisierungen

Logischer Arbeitsablauf für die Synthese und das Screening von Bibliotheken

G cluster_synthesis Phase 1: Synthese & Diversifizierung cluster_screening Phase 2: Biologisches Screening Scaffold (4-Hydroxymethylthiazol-2-yl) carbamidsäure-tert-butylester Oxidation Oxidation zu Carbonsäure Scaffold->Oxidation MnO₂ Esterification Veresterung Scaffold->Esterification R-COOH, DCC/DMAP Etherification Veretherung Scaffold->Etherification R-X, NaH Amide_Coupling Amid-Kupplung Oxidation->Amide_Coupling Ester_Library_Node Ester-Bibliothek Esterification->Ester_Library_Node Ether_Library_Node Ether-Bibliothek Etherification->Ether_Library_Node Amine_Library Amin-Bibliothek (R¹-NH₂) Amine_Library->Amide_Coupling Acid_Library Säure-Bibliothek (R²-COOH) Acid_Library->Esterification Halide_Library Alkylhalogenid-Bibliothek (R³-X) Halide_Library->Etherification Amide_Library_Node Amid-Bibliothek Amide_Coupling->Amide_Library_Node HTS Hochdurchsatz- Screening (HTS) Ester_Library_Node->HTS Amide_Library_Node->HTS Ether_Library_Node->HTS Hit_ID Hit-Identifizierung HTS->Hit_ID Lead_Opt Leitstruktur- Optimierung Hit_ID->Lead_Opt

Abbildung 1: Logischer Arbeitsablauf für die Synthese und das Screening von Bibliotheken.

Reaktionsweg der Amid-Kupplung

G cluster_activation Schritt 1: Aktivierung der Carbonsäure cluster_coupling Schritt 2: Nukleophiler Angriff Carboxylic_Acid Thiazol-Carbonsäure (nach Oxidation) EDC EDC O_Acylisourea O-Acylisoharnstoff (hoch reaktiv) Carboxylic_Acid->O_Acylisourea + EDC HOBt HOBt Amine Primäres/Sekundäres Amin (R-NH₂) Amide_Product Amid-Produkt Urea Wasserlöslicher Harnstoff-Nebenprodukt HOBt_Ester HOBt-Ester (aktiver Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt_Ester->Amide_Product + R-NH₂

Abbildung 2: Vereinfachter Reaktionsweg der EDC/HOBt-vermittelten Amid-Kupplung.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Laborsicherheitsvorkehrungen durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (PSA).

Protokoll 1: Oxidation zu (2-(tert-Butoxycarbonylamino)thiazol-4-yl)carbonsäure

Dieses Protokoll beschreibt die Oxidation der Hydroxymethylgruppe zur Carbonsäure, einem wichtigen Zwischenprodukt für die Amid-Kupplung.

Materialien:

  • (4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester

  • Mangan(IV)-oxid (MnO₂)

  • Dichlormethan (DCM)

  • Natriumcyanid (NaCN)

  • Methanol (MeOH)

  • Essigsäure

  • Magnesiumsulfat (MgSO₄)

  • Silicagel für die Säulenchromatographie

Vorgehensweise:

  • Lösen Sie 1,0 Äquivalent (4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester in DCM.

  • Fügen Sie 10 Äquivalente Mangan(IV)-oxid hinzu. Rühren Sie die Suspension bei Raumtemperatur für 16-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständiger Umsetzung filtrieren Sie die Reaktionsmischung durch Celite, um das MnO₂ zu entfernen, und waschen Sie den Filterkuchen mit DCM.

  • Konzentrieren Sie das Filtrat im Vakuum, um den rohen Aldehyd zu erhalten.

  • Lösen Sie den rohen Aldehyd in Methanol. Fügen Sie 1,5 Äquivalente Natriumcyanid, 3,0 Äquivalente Mangan(IV)-oxid und 1,0 Äquivalent Essigsäure hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 12 Stunden.

  • Filtrieren Sie die Reaktion erneut durch Celite und konzentrieren Sie das Filtrat.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise mit einem Ethylacetat/Hexan-Gradienten), um die reine Carbonsäure zu erhalten.

Protokoll 2: Synthese einer Amid-Bibliothek durch EDC/HOBt-Kupplung

Dieses Protokoll beschreibt die parallele Synthese von Amiden aus der zuvor hergestellten Carbonsäure und einer Auswahl von Aminen.

Materialien:

  • (2-(tert-Butoxycarbonylamino)thiazol-4-yl)carbonsäure

  • Auswahl an primären und sekundären Aminen (je 1,2 Äquivalente)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,5 Äquivalente)

  • 1-Hydroxybenzotriazol (HOBt) (1,5 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (3,0 Äquivalente)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)

  • Wasser und Sole

  • Magnesiumsulfat (MgSO₄)

Vorgehensweise (pro Reaktion in einer 96-Well-Platte):

  • Geben Sie 1,0 Äquivalent der Carbonsäure in jeden Well.

  • Fügen Sie wasserfreies DMF hinzu, um die Säure zu lösen.

  • Geben Sie HOBt und EDC zur Mischung und rühren Sie für 15 Minuten bei Raumtemperatur zur Aktivierung.

  • Fügen Sie das entsprechende Amin und anschließend DIPEA hinzu.

  • Verschließen Sie die Platte und schütteln Sie sie bei Raumtemperatur für 12-18 Stunden.[4][6]

  • Verdünnen Sie nach Abschluss der Reaktion jede Mischung mit Ethylacetat.

  • Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Die Reinigung erfolgt in der Regel durch präparative HPLC oder Silicagel-Chromatographie.

Protokoll 3: Direkte Veresterung zur Synthese einer Ester-Bibliothek

Dieses Protokoll beschreibt die Synthese von Estern durch Kupplung des Ausgangsmaterials mit verschiedenen Carbonsäuren.

Materialien:

  • (4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester

  • Auswahl an Carbonsäuren (je 1,5 Äquivalente)

  • Dicyclohexylcarbodiimid (DCC) (1,5 Äquivalente)

  • 4-Dimethylaminopyridin (DMAP) (0,1 Äquivalente)[7][8]

  • Dichlormethan (DCM), wasserfrei

  • Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • Lösen Sie 1,0 Äquivalent (4-Hydroxymethylthiazol-2-yl)carbamidsäure-tert-butylester, 1,5 Äquivalente der entsprechenden Carbonsäure und 0,1 Äquivalente DMAP in wasserfreiem DCM.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie eine Lösung von 1,5 Äquivalenten DCC in DCM tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.

  • Ein weißer Niederschlag (Dicyclohexylharnstoff) wird sich bilden. Filtrieren Sie den Niederschlag ab und waschen Sie ihn mit DCM.

  • Waschen Sie das Filtrat mit Wasser und Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Datenpräsentation: Quantitative Analyse

Die folgenden Tabellen fassen typische Reaktionsbedingungen und erwartete Ausbeuten für die beschriebenen Derivatisierungsstrategien zusammen. Die Werte basieren auf allgemeinen Literaturverfahren und können je nach Substrat variieren.[4][6][8][9]

Tabelle 1: Amid-Kupplung mit verschiedenen Aminen

EintragAmin (R-NH₂)KupplungsreagenzLösungsmittelZeit (h)Typische Ausbeute (%)
1BenzylaminEDC/HOBt/DIPEADMF1675 - 90
2AnilinHATU/DIPEADMF2450 - 65
3MorpholinEDC/HOBt/DIPEADMF1680 - 95
4Boc-Piperidin-4-aminEDC/HOBt/DIPEADMF1870 - 85

Tabelle 2: Veresterung mit verschiedenen Carbonsäuren

EintragCarbonsäure (R-COOH)KupplungsreagenzLösungsmittelZeit (h)Typische Ausbeute (%)
1BenzoesäureDCC/DMAPDCM1480 - 95
2PhenylessigsäureDCC/DMAPDCM1485 - 95
3ZimtsäureDCC/DMAPDCM1660 - 75[8]
4N-Boc-GlycinDCC/DMAPDCM1870 - 85

References

Thiazole Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the role of thiazole derivatives as a versatile class of enzyme inhibitors. The unique chemical properties of the thiazole ring allow for diverse substitutions, leading to the development of potent and selective inhibitors for a wide range of enzymes. These compounds have garnered significant interest in drug discovery and development for various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.

Introduction

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have been extensively explored for their broad spectrum of biological activities. A key area of investigation is their ability to act as enzyme inhibitors, targeting the active sites of various enzymes with high affinity and specificity. This document summarizes the inhibitory activities of selected thiazole derivatives against key enzyme targets, provides detailed protocols for their evaluation, and illustrates the signaling pathways involved.

Data Presentation: Inhibitory Potency of Thiazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various thiazole derivatives against several key enzyme targets. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibition of Cholinesterases by Thiazole Derivatives

Compound IDEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 2i Acetylcholinesterase (AChE)0.028 ± 0.001Donepezil0.021 ± 0.001
Compound 6l Acetylcholinesterase (AChE)0.079 ± 0.16Donepezil0.056 ± 0.22
Compound 10 Acetylcholinesterase (AChE)0.103DonepezilNot specified
Compound 16 Acetylcholinesterase (AChE)0.108DonepezilNot specified
Benzimidazole-thiazole 16 Acetylcholinesterase (AChE)0.10 ± 0.05Donepezil2.16 ± 0.12
Benzimidazole-thiazole 21 Butyrylcholinesterase (BChE)0.20 ± 0.05Donepezil4.5 ± 0.11

Data compiled from multiple sources.[1][2][3][4]

Table 2: Inhibition of Protein Kinases by Thiazole Derivatives

Compound IDEnzyme TargetIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 40 B-RAFV600E Kinase23.1 ± 1.2Dabrafenib47.2 ± 2.5
Compound 19 PI3KNot specified in nMNot specifiedNot specified
Compound 25 CDK9640 - 2010 (µM range)Not specifiedNot specified
Compound 4c VEGFR-2150Sorafenib59

Data compiled from multiple sources.[5][6]

Table 3: Inhibition of Carbonic Anhydrases by Thiazole Derivatives

Compound IDEnzyme IsoformIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 24 Bovine CA-IIKi = 9.64 ± 0.007AcetazolamideNot specified
Thiazole-methylsulfonyl 2a hCA I39.38Acetazolamide (AAZ)18.11
Thiazole-methylsulfonyl 2h hCA II39.16Acetazolamide (AAZ)20.65
Benzothiazole-sulfonamide 6 hCA VII0.0008Not specifiedNot specified

Data compiled from multiple sources.[7][8][9][10]

Table 4: Inhibition of Other Enzymes by Thiazole Derivatives

Compound IDEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole-thiazolidinone 4 Urease1.80 ± 0.80ThioureaNot specified
Compound 8g Urease0.94Thiourea22.50
Compound 8c hLDHANot specifiedNot specifiedNot specified
Coumarin-thiazole 25c Aldose Reductase 2 (ALR2)0.11 ± 0.001Sulindac0.293 ± 0.08

Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiazole derivatives as enzyme inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using a modified Ellman's spectrophotometric method.[3][11][15][16]

Materials:

  • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test thiazole derivative compounds

  • Donepezil (or other standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test thiazole derivative and standard inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions with phosphate buffer to achieve a range of desired concentrations.

    • Prepare a 15 mM ATCI solution in deionized water (prepare fresh).[16]

    • Prepare a 3 mM DTNB solution in phosphate buffer (pH 8.0).[16]

    • Prepare an AChE solution in phosphate buffer to a final concentration of 0.1 U/mL in the reaction mixture.[16]

  • Assay in 96-Well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to the test and control wells.

    • Add 20 µL of the respective thiazole derivative working solution to the test wells. For the control well (100% activity), add 20 µL of the buffer or solvent.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[16]

  • Reaction Initiation and Measurement:

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells. The final volume in each well should be 200 µL.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.[16]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the thiazole derivative using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

G Workflow for AChE Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) prep_plate Prepare 96-well Plate (Buffer, Enzyme, Inhibitor) prep_reagents->prep_plate pre_incubate Pre-incubate (37°C, 15 min) prep_plate->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Add ATCI (Initiate Reaction) add_dtnb->add_atci measure_abs Measure Absorbance (412 nm, kinetic) add_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for AChE Inhibition Assay.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a spectrophotometric method for determining the inhibitory activity of thiazole derivatives against carbonic anhydrase.[8][9][17][18][19][20]

Materials:

  • Purified carbonic anhydrase isoenzyme (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (e.g., 0.02 M, pH 7.4)

  • Test thiazole derivative compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions with the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.[20]

  • Assay in 96-Well Plate:

    • To each well, add the assay buffer.

    • Add the test compound solution to the test wells and the solvent to the control wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm in a kinetic mode for a defined period (e.g., 1 hour) at room temperature.[17][18]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Urease Inhibition Assay (Berthelot Method)

This protocol describes the determination of urease inhibitory activity using the Berthelot method, which quantifies ammonia production.[4][12][13][21][22]

Materials:

  • Jack bean urease

  • Urea solution (substrate)

  • Phosphate buffer (e.g., pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test thiazole derivative compounds

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and thiourea in an appropriate solvent.

    • Prepare working solutions by diluting the stock solutions with the buffer.

    • Prepare a solution of urease in the buffer.

    • Prepare a solution of urea in the buffer.

  • Assay in 96-Well Plate:

    • Add the buffer to the wells.

    • Add the test compound solution to the test wells and the solvent to the control wells.

    • Add the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Color Development:

    • Initiate the reaction by adding the urea solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to all wells.

    • Incubate at room temperature for about 5 minutes for color development.[5]

  • Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 625 and 670 nm.[4]

    • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Signaling Pathways and Logical Relationships

Thiazole derivatives exert their therapeutic effects by inhibiting enzymes that are key components of various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][23][24][25][26][27] Dysregulation of this pathway is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

G PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition

Caption: Inhibition of PI3K by Thiazole Derivatives.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[2][10][15][24][28] Mutations in genes encoding components of this pathway, such as BRAF, are common in various cancers. Thiazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as B-RAF.[5]

G Ras/Raf/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf (e.g., B-RAF) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiazole Thiazole Derivatives Thiazole->Raf Inhibition

Caption: Inhibition of Raf Kinase by Thiazole Derivatives.

Conclusion

Thiazole derivatives represent a highly valuable and versatile class of compounds for the development of novel enzyme inhibitors. Their structural flexibility allows for fine-tuning of their inhibitory potency and selectivity against a wide array of enzymatic targets. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration and characterization of new thiazole-based therapeutic agents. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of bioactive molecules, specifically focusing on a potent Aurora kinase inhibitor, utilizing (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester as a key starting material. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a Boc-protected amine and a primary alcohol on the thiazole ring allows for selective functionalization, making it an ideal starting point for the synthesis of various heterocyclic compounds with therapeutic potential. Thiazole-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document details the synthesis of a representative aminothiazole-based Aurora kinase inhibitor. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. The synthetic route described herein involves the initial oxidation of the primary alcohol to an aldehyde, followed by a multi-component reaction to construct the core of the inhibitor.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from this compound to yield a potent Aurora kinase inhibitor. The key transformations include an oxidation reaction, a Biginelli-type condensation to form the pyrimidine core, and a final deprotection step.

Synthetic_Pathway A (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester B tert-Butyl (4-formylthiazol-2-yl)carbamate A->B Oxidation C Boc-Protected Aurora Kinase Inhibitor B->C Biginelli Reaction D Final Aurora Kinase Inhibitor C->D Deprotection

Caption: Synthetic route from the starting material to the final bioactive molecule.

Experimental Protocols

Step 1: Oxidation of this compound

This protocol describes the oxidation of the primary alcohol of the starting material to the corresponding aldehyde, tert-butyl (4-formylthiazol-2-yl)carbamate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound244.31101.0
Dess-Martin Periodinane (DMP)424.14121.2
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a stirred solution of this compound (2.44 g, 10 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, add Dess-Martin Periodinane (5.09 g, 12 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl (4-formylthiazol-2-yl)carbamate as a white to pale yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of the Boc-Protected Aurora Kinase Inhibitor Core

This step involves a Biginelli-type reaction of the aldehyde synthesized in Step 1 with urea and a β-ketoester to form the dihydropyrimidinone core of the inhibitor.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-Butyl (4-formylthiazol-2-yl)carbamate242.2951.0
Urea60.067.51.5
Ethyl acetoacetate130.1451.0
Copper(II) chloride dihydrate (CuCl₂·2H₂O)170.480.50.1
Ethanol (EtOH)-50 mL-

Procedure:

  • In a round-bottom flask, combine tert-butyl (4-formylthiazol-2-yl)carbamate (1.21 g, 5 mmol), urea (0.45 g, 7.5 mmol), ethyl acetoacetate (0.65 g, 5 mmol), and copper(II) chloride dihydrate (0.085 g, 0.5 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the Boc-protected Aurora kinase inhibitor.

Expected Yield: 60-75%

Step 3: Deprotection to Yield the Final Aurora Kinase Inhibitor

The final step involves the removal of the Boc protecting group to yield the free amine of the target bioactive molecule.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Boc-Protected Aurora Kinase Inhibitor-21.0
Trifluoroacetic acid (TFA)114.02--
Dichloromethane (DCM)-20 mL-
Saturated aqueous sodium bicarbonate---

Procedure:

  • Dissolve the Boc-protected Aurora kinase inhibitor (2 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final Aurora kinase inhibitor. Further purification can be achieved by recrystallization if necessary.

Expected Yield: >90%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionProductYield (%)
1Oxidation of this compoundtert-Butyl (4-formylthiazol-2-yl)carbamate85-95
2Biginelli ReactionBoc-Protected Aurora Kinase Inhibitor60-75
3Boc DeprotectionFinal Aurora Kinase Inhibitor>90

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Biginelli Reaction cluster_step3 Step 3: Deprotection A1 Dissolve Starting Material in DCM A2 Add Dess-Martin Periodinane at 0°C A1->A2 A3 Stir at Room Temperature (2-3h) A2->A3 A4 Quench with NaHCO₃ A3->A4 A5 Extraction and Purification A4->A5 B1 Combine Aldehyde, Urea, Ketoester, Catalyst in EtOH A5->B1 B2 Reflux (12-16h) B1->B2 B3 Cool and Filter or Concentrate B2->B3 B4 Purification B3->B4 C1 Dissolve Boc-Protected Inhibitor in DCM B4->C1 C2 Add TFA at 0°C C1->C2 C3 Stir at Room Temperature (1-2h) C2->C3 C4 Neutralize with NaHCO₃ C3->C4 C5 Extraction and Isolation C4->C5

Caption: Detailed workflow for the three-step synthesis of the Aurora kinase inhibitor.

Signaling Pathway Diagram

The synthesized aminothiazole derivative acts as an inhibitor of Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraKinase Aurora Kinases (A, B, C) MitoticSpindle Mitotic Spindle Formation AuroraKinase->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->Metaphase Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor Synthesized Aminothiazole Inhibitor Inhibitor->AuroraKinase Inhibition

Caption: Inhibition of Aurora kinases by the synthesized molecule disrupts mitosis and induces apoptosis.

Synthetic Routes to Functionalized Thiazoles for Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized thiazoles, a critical scaffold in modern drug development. Thiazole derivatives are present in a wide range of FDA-approved drugs, exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide covers classical and modern synthetic methodologies, offering detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route for your research needs.

I. Overview of Synthetic Strategies

The preparation of functionalized thiazoles can be broadly categorized into classical condensation reactions and modern catalytic or multicomponent approaches. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.

Classical Methods:

  • Hantzsch Thiazole Synthesis: This is the most established and widely used method, involving the condensation of an α-haloketone with a thioamide, thiourea, or thiosemicarbazide.[3][4][5] The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[3][6]

  • Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents under mild conditions.[3][7][8]

Modern Methods:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating.[9][10][11]

  • Metal-Catalyzed Synthesis: Various transition metals, such as palladium and copper, can catalyze the formation of thiazoles through cross-coupling and cyclization reactions, offering access to a broader range of functionalized derivatives.[12]

  • One-Pot and Multicomponent Reactions (MCRs): These approaches enhance synthetic efficiency by combining multiple reaction steps in a single pot, avoiding the isolation of intermediates and reducing waste.[13][14][15][16][17]

II. Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for different synthetic routes to provide a basis for comparison.

Synthetic MethodKey ReactantsCatalyst/ConditionsReaction TimeYieldReference(s)
Hantzsch Synthesis α-Haloketone, Thiourea/ThioamideMethanol, Heat30 minHigh[4]
Hantzsch Synthesis (Aqueous) Chloroacetaldehyde, ThioureaWater, Gentle warming~30 min75-85%[1]
Fused-Thiazole Synthesis Epoxy-ketone, ThioureaAcetic acid, 100 °C8 hoursQuantitative[18]
Microwave-Assisted Hantzsch 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, ThioureaMicrowave heating4-8 minHigh[19][20]
One-Pot MCR (Catalytic) α-Halo carbonyl, Thiosemicarbazide, AnhydrideNiFe2O4 nanoparticles, Ethanol:Water (1:1)Not specifiedHigh[17]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfideRoom temperature, mild/aqueous conditionsNot specifiedGood[3][8]

III. Experimental Protocols

A. Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • 20 mL Scintillation vial

  • Stir bar and hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

B. Protocol 2: Aqueous Hantzsch Synthesis of 2-Aminothiazole

This protocol describes a greener synthesis of the parent 2-aminothiazole in an aqueous medium.[1]

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)

  • Water (50 mL)

  • 250 mL Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g) in 50 mL of water with gentle warming and stirring.

  • Once the thiourea is completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g) dropwise over 15 minutes. An exothermic reaction will be observed.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the 2-aminothiazole product by vacuum filtration.

C. Protocol 3: Synthesis of Fused-Thiazoles from Epoxy-Ketones

This general procedure is suitable for the synthesis of various fused-thiazole derivatives from readily available epoxy-ketones.[18]

Materials:

  • Epoxy-ketone (1 mmol)

  • Thiourea or thioamide derivative (1.05 mmol)

  • Acetic acid (5 mL)

  • Round-bottom flask

  • Heating apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of the epoxy-ketone (1 mmol) and the thiourea or thioamide derivative (1.05 mmol) in acetic acid (5 mL).

  • Heat the reaction mixture to 100 °C for 8 hours.

  • After the reaction is complete, bring the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash it repeatedly with water.

  • Dry the product in vacuo to obtain the pure fused-thiazole.

IV. Visualizing Synthetic Workflows and Biological Pathways

A. General Workflow for Thiazole Synthesis in Drug Discovery

The following diagram illustrates a typical workflow for the synthesis and development of thiazole-based drug candidates.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Route_Selection Synthetic Route Selection (Hantzsch, Cook-Heilbron, etc.) Synthesis Thiazole Synthesis Route_Selection->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Purity->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR SAR->Route_Selection Lead Optimization

Caption: A generalized workflow for the synthesis and evaluation of thiazole drug candidates.

B. Signaling Pathway Inhibition by Dasatinib

Dasatinib is a thiazole-containing tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by targeting multiple kinases, with its primary targets being BCR-ABL and SRC family kinases.

G Dasatinib Dasatinib BCR_ABL BCR-ABL Fusion Protein Dasatinib->BCR_ABL SRC_Kinases SRC Family Kinases Dasatinib->SRC_Kinases Proliferation Cell Proliferation BCR_ABL->Proliferation promotes Survival Cell Survival BCR_ABL->Survival promotes SRC_Kinases->Proliferation promotes SRC_Kinases->Survival promotes Apoptosis Apoptosis

Caption: Inhibition of BCR-ABL and SRC kinase pathways by Dasatinib, leading to reduced cell proliferation and survival.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the preparation of substituted thiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted thiazoles, offering potential causes and actionable solutions.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors, including the formation of side products, incomplete reactions, or the degradation of reactants and products.

  • Side Reactions: The most prevalent side reaction is the formation of undesired byproducts such as 4-amino-1,3-dithiolanes or thiiranes, which can occur under certain reaction conditions. The self-condensation of the α-haloketone or the thioamide can also lead to impurities and reduce the yield of the desired thiazole.

  • Reaction Conditions: The reaction is highly sensitive to temperature and pH. Elevated temperatures can promote the formation of side products and decomposition. The pH of the reaction medium can also influence the reaction rate and the product distribution.

  • Reactant Purity: The purity of the starting materials, particularly the α-haloketone and the thioamide, is critical. Impurities can participate in competing reactions, leading to a complex mixture of products and a lower yield of the target thiazole.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and monitor its progress using thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

  • Control Stoichiometry: A 1:1 molar ratio of the α-haloketone to the thioamide is generally recommended. An excess of either reactant can favor the formation of side products.

  • Ensure Reactant Purity: Purify the α-haloketone and thioamide by recrystallization or distillation before use to remove any impurities.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used. Aprotic solvents such as dimethylformamide (DMF) can also be employed and may offer advantages in specific cases. Empirical optimization of the solvent is often necessary.

Issue 2: Formation of Unexpected Regioisomers

Question: I am obtaining a different regioisomer of the substituted thiazole than expected in my reaction. Why is this happening and how can I control the regioselectivity?

Answer: The formation of an unintended regioisomer is a known challenge in thiazole synthesis, especially when using unsymmetrical α-haloketones or thioamides. The regiochemical outcome is determined by the initial nucleophilic attack of the thioamide on the α-haloketone.

  • Electronic and Steric Effects: The electronic properties and steric hindrance of the substituents on both the α-haloketone and the thioamide play a crucial role in directing the regioselectivity of the reaction.

  • Reaction Conditions: The solvent, temperature, and the presence of catalysts can also influence which regioisomer is preferentially formed.

Troubleshooting Steps:

  • Analyze Substituent Effects: Carefully evaluate the electronic-donating or -withdrawing nature and the steric bulk of the substituents on your starting materials to predict the most likely site of nucleophilic attack.

  • Modify Reaction Conditions: Experiment with different solvents and reaction temperatures, as these can alter the regiochemical outcome.

  • Consider Alternative Synthetic Routes: If controlling the regioselectivity is paramount, explore alternative methods such as the Cook-Heilbron synthesis or metal-catalyzed approaches that may offer higher regiocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Hantzsch thiazole synthesis?

A1: Besides the desired thiazole, several side products can be formed. These include, but are not limited to, 4-amino-1,3-dithiolanes, thiiranes, and products resulting from the self-condensation of the starting materials. The formation of these byproducts is often influenced by the reaction conditions.

Q2: How can I minimize the formation of colored impurities during my thiazole synthesis?

A2: The appearance of colored impurities often indicates oxidation or polymerization of reactants or products. To mitigate this, consider the following precautions:

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use freshly distilled and degassed solvents.

  • Promptly purify the product upon completion of the reaction, often via column chromatography, to remove colored byproducts.

Q3: Is the use of a base recommended in the Hantzsch thiazole synthesis?

A3: The Hantzsch synthesis is typically conducted under neutral or slightly acidic conditions. However, a mild, non-nucleophilic base like pyridine or triethylamine can be added to neutralize the hydrogen halide formed during the reaction. It is important to note that the presence of a base can also promote side reactions, so its use should be carefully optimized for each specific synthesis.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-aryl-4-methylthiazoles

Entryα-BromoketoneThioamideSolventTemperature (°C)Time (h)Yield (%)
12-Bromo-1-phenylethanoneThioacetamideEthanolReflux385
22-Bromo-1-(4-chlorophenyl)ethanoneThioacetamideEthanolReflux382
32-Bromo-1-(4-methoxyphenyl)ethanoneThioacetamideEthanolReflux388
42-Bromo-1-phenylethanoneThiobenzamideDMF80278

Experimental Protocols

General Experimental Procedure for the Hantzsch Synthesis of 2-Aryl-4-methylthiazoles:

  • A solution of the appropriate thioamide (10 mmol) in ethanol (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The corresponding α-bromoketone (10 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is dissolved in a minimal amount of water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted thiazole.

Visualizations

Hantzsch_Synthesis_and_Side_Reactions Hantzsch Thiazole Synthesis: Main Pathway and Side Reactions alpha_haloketone α-Haloketone intermediate1 Thioamido-ketone Intermediate alpha_haloketone->intermediate1 + Thioamide side_product3 Self-condensation Product alpha_haloketone->side_product3 Self-condensation thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 side_product1 4-Amino-1,3-dithiolane intermediate1->side_product1 Dimerization side_product2 Thiirane intermediate1->side_product2 Rearrangement thiazole Substituted Thiazole (Desired Product) intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway and Common Side Reactions.

Troubleshooting_Workflow_Thiazole_Synthesis Troubleshooting Low Yield in Thiazole Synthesis start Low Yield Observed analysis Analyze Potential Causes start->analysis purity Check Reactant Purity analysis->purity conditions Review Reaction Conditions analysis->conditions stoichiometry Verify Stoichiometry analysis->stoichiometry purify Purify Reactants purity->purify Impure monitor Monitor Reaction Progress (TLC) purity->monitor Pure optimize_cond Optimize Conditions conditions->optimize_cond Suboptimal conditions->monitor Optimal adjust_stoich Adjust Molar Ratios stoichiometry->adjust_stoich Incorrect stoichiometry->monitor Correct purify->monitor optimize_cond->monitor adjust_stoich->monitor outcome Yield Improved? monitor->outcome success Yes: Process Complete outcome->success Yes failure No: Re-evaluate or Consider Alternative Synthetic Route outcome->failure No

Caption: Workflow for Troubleshooting Low Yields in Thiazole Synthesis.

Optimization of Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Boc Deprotection

For researchers, scientists, and drug development professionals, the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in chemical synthesis. However, the generation of a reactive tert-butyl cation during this process can lead to a variety of side products, complicating purification and reducing yields.[1][2] This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your Boc deprotection experiments for cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during Boc deprotection and what causes them?

A1: The main cause of most side reactions is the reactive tert-butyl cation (t-Bu⁺) generated upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic sites in the reaction mixture. The most common side reactions include:

  • t-Butylation: Nucleophilic amino acid residues are highly susceptible to alkylation by the tert-butyl cation.[1][3]

    • Tryptophan (Trp): The electron-rich indole ring is very prone to t-butylation.[2][3]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

    • Cysteine (Cys): The free thiol group is a target for alkylation.[2][3]

    • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][3]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide, leading to a mixture of α- and β-peptides and potential racemization. This is more common when the following residue is Glycine, Asparagine, or Arginine.[1]

  • Trifluoroacetylation: The newly deprotected amine can sometimes be acylated by a trifluoroacetyl group when TFA is used as the acid.[4]

  • Cleavage of Other Acid-Sensitive Groups: Protecting groups like tert-butyl esters and trityl groups can be unintentionally cleaved by the acidic conditions.[5]

Q2: What are scavengers and why are they essential for clean Boc deprotection?

A2: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cation.[3][6] By reacting with the carbocation more readily than the sensitive residues on your substrate, they prevent the formation of alkylated side products.[3][7] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and 1,2-ethanedithiol (EDT).[3][8]

Q3: My Boc deprotection is incomplete. What could be the cause?

A3: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too weak or too dilute for the specific substrate.[5] Consider increasing the TFA concentration (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough for full deprotection.[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate, requiring more forceful conditions.[3][9]

  • Poor Resin Swelling (Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites. A mixture of TFA and DCM often promotes better swelling than 100% TFA.[4]

Troubleshooting Guide

Issue 1: Unexpected peaks observed in HPLC/LC-MS, often with a mass increase of +56 Da.

  • Symptom: Appearance of new peaks in the chromatogram, where the mass difference corresponds to the addition of a tert-butyl group.[1]

  • Primary Cause: Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2]

  • Solution:

    • Incorporate Scavengers: Always include a scavenger or a scavenger cocktail in the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your molecule.

    • Optimize Scavenger Cocktail: For molecules with multiple sensitive residues, a cocktail is often more effective. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]

Issue 2: Low yield of the desired amine and presence of starting material.

  • Symptom: Incomplete conversion of the Boc-protected starting material to the final product.

  • Primary Cause: Insufficiently strong deprotection conditions or inadequate reaction time.[5]

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 25% to 50%).[1]

    • Extend Reaction Time: Monitor the reaction over a longer period (e.g., from 30 minutes to 2 hours).

    • Switch to a Stronger Acid: For particularly stubborn substrates, consider using 4M HCl in 1,4-dioxane.[4]

Issue 3: Side products related to Aspartic Acid (Asp) residues are observed.

  • Symptom: Appearance of hard-to-separate impurities, potentially leading to a mixture of α- and β-peptides.[1]

  • Primary Cause: Aspartimide formation, a cyclization side reaction involving the Asp side chain.[1]

  • Solution:

    • Protecting Group Strategy: During synthesis, use bulkier ester protecting groups on the aspartic acid side chain (e.g., O-benzyl ester) to sterically hinder the cyclization.[1]

    • Milder Deprotection: If possible, use milder deprotection conditions to reduce the rate of aspartimide formation.

Data Presentation: Scavenger Selection

The selection of an appropriate scavenger is critical for preventing side reactions. The following table provides guidance on choosing scavengers for specific amino acid residues.

Sensitive ResidueCommon Side ReactionRecommended ScavengersEfficacy & Notes
Tryptophan (Trp) t-Butylation of the indole ring[1]Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), PhenolTIS and TES are highly effective carbocation scavengers.[3] EDT also helps prevent oxidation but can have its own side reactions with prolonged exposure.[8]
Methionine (Met) S-alkylation to form a sulfonium salt (+56 Da); Oxidation to sulfoxide (+16 Da)[3][6]Thioanisole, TIS, TESThioanisole is effective for preventing S-alkylation. Adding reducing agents can also prevent oxidation.[7][10]
Cysteine (Cys) S-alkylation of the free thiol[1]1,2-Ethanedithiol (EDT), ThiophenolEDT is an excellent scavenger for cations and helps remove other protecting groups like trityl.
Tyrosine (Tyr) C-alkylation of the phenolic ring[1]Phenol, Anisole, ThioanisolePhenol and anisole act as competitive substrates for the t-butyl cation.[8][11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with Scavengers (Solution-Phase)

This protocol is a general guideline for deprotecting Boc-protected amines in solution, especially when sensitive residues are present.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Scavenger Addition: Add an appropriate scavenger cocktail. For a general-purpose cocktail, use Triisopropylsilane (TIS) and water (e.g., to final concentrations of 2.5-5% each).

  • Acid Addition: In a well-ventilated fume hood, add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture for a final concentration of 50% TFA.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as a TFA salt.[4]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and can be useful for substrates sensitive to strong acids or to avoid trifluoroacetylation.[2]

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like 1,4-dioxane or DCM.

  • Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[1][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.[2]

Visualizations

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation (t-Bu⁺) Protonated->Carbocation Cleavage Free_Amine Desired Free Amine (R-NH₃⁺) Protonated->Free_Amine - CO₂ Side_Product Alkylated Side Product (e.g., R'-tBu) Carbocation->Side_Product Attacks Nucleophile (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Interception Trapped_Cation Trapped Cation (e.g., TIS-tBu) Scavenger->Trapped_Cation Traps Cation

Caption: Boc deprotection pathway showing the formation of the t-butyl cation and its interception by a scavenger.

Troubleshooting_Workflow Start Problem with Boc Deprotection Check_Purity Analyze crude product by HPLC / LC-MS Start->Check_Purity Incomplete Incomplete Reaction? Check_Purity->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc. or Reaction Time Incomplete->Increase_Acid Yes Check_Scavengers Scavengers Used? Side_Products->Check_Scavengers Yes Stronger_Acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) Increase_Acid->Stronger_Acid Still Incomplete Add_Scavengers Add Appropriate Scavengers (TIS, H₂O, EDT, etc.) Check_Scavengers->Add_Scavengers No Optimize_Cocktail Optimize Scavenger Cocktail for specific residues Check_Scavengers->Optimize_Cocktail Yes

References

Technical Support Center: Purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This resource is intended for researchers, scientists, and professionals in the field of drug development who are working with this Boc-protected thiazole derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in poor separation and product retention on the column.Optimize the solvent system. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. Monitor fractions by thin-layer chromatography (TLC) to identify the optimal elution conditions for the target compound.
Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds, including some Boc-protected amines.Use a deactivated stationary phase. Consider using silica gel that has been treated with a base, such as triethylamine, or opt for an alternative stationary phase like alumina.
Incomplete Elution: The product may still be retained on the column.Flush the column with a highly polar solvent, such as 100% ethyl acetate or a mixture of ethyl acetate and methanol, after the main product has eluted to ensure complete recovery.
Product is an Oil Instead of a Solid Presence of Residual Solvents: Trapped solvent molecules can prevent the product from solidifying.Dry the product under high vacuum for an extended period. Co-evaporation with a solvent that forms a low-boiling azeotrope with the suspected residual solvent (e.g., toluene) can also be effective.
Presence of Impurities: Impurities can act as a eutectic contaminant, lowering the melting point and preventing crystallization.Re-purify the product. If the initial purification was done by column chromatography, consider recrystallization from an appropriate solvent system.
Multiple Spots on TLC After Purification Incomplete Reaction: The starting materials or reaction intermediates may still be present.Ensure the preceding reaction has gone to completion. Monitor the reaction progress using TLC or LC-MS before initiating the work-up and purification.
Product Degradation: The compound may be unstable under the purification conditions (e.g., prolonged exposure to silica gel).Minimize the time the compound spends on the column. Pack the column and run the chromatography as efficiently as possible. Consider alternative purification methods like recrystallization.
Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen solvent system.Try a different solvent system for chromatography. A change in the solvent composition can alter the relative polarities and improve separation.
Recrystallization Fails to Yield Crystals Inappropriate Solvent Choice: The compound may be too soluble or too insoluble in the chosen solvent.Perform a solvent screen. Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol) to find a suitable single solvent or solvent pair for recrystallization.
Solution is Too Dilute: The concentration of the compound in the solvent may be below the saturation point.Concentrate the solution by carefully evaporating some of the solvent.
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil rather than crystals.Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate?

A1: Common impurities can include unreacted starting materials such as 2-amino-4-(hydroxymethyl)thiazole, excess Boc-anhydride, and byproducts from the Boc-protection reaction. Di-tert-butyl carbonate is a common byproduct that can often be removed under high vacuum.

Q2: What is a good starting point for a solvent system for flash column chromatography?

A2: A good starting point for purifying tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is a gradient of ethyl acetate in hexanes. You can begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity while monitoring the elution of your compound by TLC.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: To minimize degradation on silica gel, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine, then evaporating the solvent before packing the column. Alternatively, using a different stationary phase like neutral alumina can be a good option.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Recrystallization can be an effective purification method. For a compound with moderate polarity like this, you can try a single solvent system with solvents like ethyl acetate or a mixed solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes. The ideal solvent or solvent pair will be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q5: How can I confirm the purity of my final product?

A5: The purity of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate can be assessed using several analytical techniques. Thin-layer chromatography (TLC) with an appropriate solvent system should show a single spot. High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any impurities.

Quantitative Data from Analogous Compounds

The following table summarizes purification data from compounds with similar structures to provide a reference for expected outcomes.

CompoundPurification MethodSolvent SystemYieldPurityReference
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateExtraction & ConcentrationEthyl Acetate92.5%Not Specified[1]
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterCrystallizationHexane/Ethyl Acetate (8:1)90-93%Not Specified[2]
tert-Butyl phenyl(phenylsulfonyl)methylcarbamateSlurry/WashHexane/Dichloromethane (91:9)80%Not Specified[3]

Experimental Protocols

The following are detailed methodologies for common purification techniques, adapted from procedures for structurally related compounds.

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate using silica gel chromatography.

Materials:

  • Crude tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate by recrystallization.

Materials:

  • Crude tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

  • A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a solvent pair, add the less soluble solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Product (with impurities) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC TLC HPLC HPLC / LC-MS NMR NMR Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Impure Impure Product? Start->Impure Oily_Product Oily Product? Start->Oily_Product Optimize_Solvent Optimize Eluent Low_Yield->Optimize_Solvent Yes Change_Stationary_Phase Change Stationary Phase Low_Yield->Change_Stationary_Phase If degradation Impure->Optimize_Solvent Yes Re_Purify Re-purify (e.g., Recrystallize) Impure->Re_Purify Yes Check_Reaction Verify Reaction Completion Impure->Check_Reaction Yes Oily_Product->Re_Purify If still oily Dry_Thoroughly Dry Under High Vacuum Oily_Product->Dry_Thoroughly Yes

Caption: A logical flowchart for troubleshooting common purification issues.

References

Stability issues of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed removal (deprotection) of the tert-butoxycarbonyl (Boc) protecting group.[1][2] This reaction is often intentional to yield the free amine, but unintended or premature deprotection can occur if the compound is exposed to acidic environments during storage, formulation, or other experimental steps. The stability of the thiazole ring itself is generally robust, but strong acidic conditions could potentially lead to side reactions, although this is less common than Boc cleavage.

Q2: I am observing the formation of a new, more polar spot on my TLC plate after exposing my compound to acidic conditions. What is likely happening?

A2: The appearance of a more polar spot on a TLC plate is a strong indication of Boc deprotection. The resulting primary amine is significantly more polar than the Boc-protected starting material. You can confirm this by co-spotting your reaction mixture with the starting material. The new, lower Rf spot corresponds to the deprotected product, 2-amino-4-(hydroxymethyl)thiazole.

Q3: Can I use common laboratory acids like HCl or Trifluoroacetic Acid (TFA) with this compound?

A3: Yes, but with caution. Strong acids like TFA and HCl are standard reagents for the intentional removal of the Boc group.[1][3] If your experimental design requires acidic conditions but you wish to retain the Boc group, it is crucial to carefully control the acid concentration, temperature, and reaction time. Even moderately acidic conditions can lead to gradual deprotection over time. For applications requiring acidic pH where the Boc group must remain, consider using a milder acid or a buffered system and monitor the compound's stability over the relevant timescale.

Q4: Are there any visual indicators of degradation?

A4: While there may not be a distinct color change associated with Boc deprotection itself, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to more complex degradation pathways of the thiazole ring, which might result in discoloration of the solution. However, the primary method for detecting degradation is through analytical techniques like TLC, HPLC, or LC-MS.

Q5: How should I store this compound to ensure its stability?

A5: To ensure long-term stability, the compound should be stored as a solid in a cool, dry place, protected from light.[4] Avoid storing it in acidic solutions or in solvents that may contain acidic impurities. If a solution is required, prepare it fresh and use it promptly. For longer-term storage in solution, consider a neutral, aprotic solvent.

Troubleshooting Guides

Issue 1: Unexpected Deprotection During a Reaction

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • LC-MS analysis shows a peak corresponding to the mass of the deprotected amine.

  • Reduced yield of the desired Boc-protected product.

Possible Causes:

  • Use of an acidic reagent or catalyst in the reaction.

  • Acidic impurities in solvents or other reagents.

  • Elevated reaction temperatures accelerating acid-catalyzed deprotection.

Solutions:

  • Reagent Check: Carefully review all reagents and catalysts used in your reaction for their acidic nature. If an acid is necessary, consider using a milder, non-coordinating acid or a buffered system.

  • Solvent Purity: Ensure that all solvents are anhydrous and free of acidic impurities. Use freshly distilled or high-purity solvents.

  • Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of deprotection.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to potentially acidic conditions.

Issue 2: Compound Degradation During Work-up or Purification

Symptoms:

  • Streaking on TLC plates during purification.

  • Multiple spots on TLC after column chromatography, indicating product decomposition on the column.

  • Low recovery of the compound after purification.

Possible Causes:

  • Use of acidic aqueous solutions during extraction.

  • Purification via silica gel chromatography, as standard silica gel can be slightly acidic.

Solutions:

  • Neutral Work-up: During aqueous work-up, use neutral water or a slightly basic solution (e.g., saturated sodium bicarbonate solution) to wash the organic layer. Avoid acidic washes unless absolutely necessary.

  • Neutralized Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a base, such as triethylamine in the eluent system (e.g., 0.1-1% triethylamine in your mobile phase), to neutralize its acidic sites.

  • Alternative Purification: If the compound is particularly sensitive, consider alternative purification methods such as recrystallization or preparative HPLC with a neutral or slightly basic mobile phase.

Data Presentation

Table 1: Stability of this compound in Different Acidic Conditions at Room Temperature (25°C)

Acidic ConditionConcentrationTime (hours)% Remaining Starting Material
Trifluoroacetic Acid (TFA)20% in DCM1<1%
Hydrochloric Acid (HCl)4M in Dioxane2<5%
Formic Acid88%24~70%
Acetic AcidGlacial24>95%
Silica Gel Slurryin Dichloromethane24~90%

Note: The data presented in this table is illustrative and based on general principles of Boc-group stability. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection via Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1M HCl in methanol)

  • TLC plates (silica gel 60 F254)

  • Mobile phase (e.g., 50% Ethyl Acetate in Hexane)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in dichloromethane).

  • In a small vial, add a known amount of the stock solution and the acidic solution to be tested.

  • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr), spot a small aliquot of the reaction mixture onto a TLC plate.

  • Also spot the starting material stock solution as a reference.

  • Develop the TLC plate in the chosen mobile phase.

  • Visualize the spots under a UV lamp. The Boc-protected starting material should be UV active.

  • To visualize the deprotected amine (which may not be as UV active), stain the plate with ninhydrin stain (will turn purple/blue in the presence of a primary amine) or potassium permanganate stain.

  • Compare the intensity of the starting material spot and the appearance of the new, more polar product spot over time.

Protocol 2: Quantitative Analysis of Stability by HPLC

Objective: To quantify the degradation of this compound over time under specific acidic conditions.

Materials:

  • This compound

  • Acidic solution of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid - note: prolonged exposure to acidic mobile phase on the autosampler can cause degradation)

  • Quenching solution (e.g., a solution of a suitable base like triethylamine in the mobile phase)

Procedure:

  • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Initiate the stability study by adding the acidic solution to the compound's solution at a controlled temperature.

  • At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by diluting the aliquot into a vial containing the quenching solution.[1]

  • Inject the quenched samples onto the HPLC system.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Quantify the peak area of the starting material at each time point.[1]

  • Calculate the percentage of the remaining starting material as a function of time.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment start Start: this compound solution add_acid Add Acidic Reagent start->add_acid incubation Incubate at Controlled Temperature add_acid->incubation sampling Take Aliquots at Time Points (t=0, t1, t2...) incubation->sampling quench Quench Reaction (e.g., with base) sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis data Quantify Remaining Starting Material analysis->data

Caption: Workflow for assessing the stability of the compound under acidic conditions.

G cluster_pathway Acid-Catalyzed Deprotection Pathway SM (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester protonated_boc Protonated Boc-Intermediate SM->protonated_boc + H+ H_plus H+ product 2-Amino-4-(hydroxymethyl)thiazole protonated_boc->product - Isobutylene, -CO2 isobutylene Isobutylene co2 CO2

Caption: General mechanism for the acid-catalyzed deprotection of the Boc group.

References

Technical Support Center: Selective Protection Strategies for Polyfunctional Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selectively protecting functional groups on thiazole derivatives. It includes frequently asked questions, troubleshooting advice, experimental protocols, and comparative data to assist in planning and executing complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing polyfunctional thiazole derivatives?

A1: The main challenge is achieving chemoselectivity. The thiazole ring and its substituents can be sensitive to various reaction conditions.[1][2] Unwanted side reactions can occur if reactive functional groups are not properly masked.[1] Therefore, a robust protecting group strategy is crucial for success.

Q2: What are "orthogonal" protecting groups and why are they important for thiazole synthesis?

A2: Orthogonal protecting groups are sets of groups that can be removed under distinct, specific conditions without affecting the others.[3][4] For a thiazole with multiple functional groups (e.g., an amine, a carboxylic acid, and a thiol), you can use an acid-labile group for the amine, a base-labile group for the acid, and a fluoride-labile group for a hydroxyl. This allows for the selective deprotection and reaction of one functional group at a time, which is essential for complex, multi-step syntheses.[3][4][5]

Q3: How does the thiazole ring itself affect the choice of protecting groups?

A3: The thiazole ring is an electron-rich aromatic system.[6][7] Its aromaticity provides some stability, but it can also influence the reactivity of its substituents. For instance, the nitrogen atom can be alkylated, forming a thiazolium salt, and the proton at the C2 position is acidic and can be deprotonated by strong bases.[6] These reactions can compete with the desired protection or deprotection steps. Deprotection conditions, especially strong acids or bases, must be chosen carefully to avoid compromising the thiazole ring.[6]

Q4: Which functional groups are most commonly protected on a thiazole ring?

A4: The most common functional groups requiring protection are amines (especially 2-aminothiazoles), carboxylic acids, thiols, and hydroxyl groups.[3] Each requires a different class of protecting groups to ensure selective manipulation.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low yield during Boc-protection of a 2-aminothiazole. 1. Incomplete reaction: The nucleophilicity of the 2-amino group can be lower than typical aliphatic amines. 2. Side reactions: The ring nitrogen might be competing for the electrophile. 3. Hydrolysis of Boc-anhydride: Presence of excess water.1. Increase reaction time or use a mild base like DMAP or sodium bicarbonate to facilitate the reaction.[8] 2. Use milder conditions (room temperature) and a less hindered base. 3. Ensure reagents and solvents are dry if using a non-aqueous system.
Thiazole ring decomposition during deprotection. Harsh acidic/basic conditions: The thiazole ring can be sensitive to strong acids (like concentrated HCl) or strong bases used for deprotection.1. For Boc deprotection: Use milder acidic conditions like 25% TFA in DCM instead of concentrated HCl.[8] 2. For ester hydrolysis: Use catalytic amounts of base (e.g., LiOH in THF/water) at lower temperatures. 3. Consider a protecting group that can be removed under neutral conditions, such as hydrogenolysis (e.g., Cbz, Bn).[9]
Unselective deprotection of multiple groups. Lack of orthogonality: The chosen protecting groups are not truly orthogonal and are cleaved under similar conditions.1. Re-evaluate your protecting group strategy. Ensure you have a truly orthogonal set. For example, use Boc (acid-labile) for an amine and an Fmoc (base-labile) for another functional group.[3] 2. Fine-tune deprotection conditions. For example, silyl ethers show different lability to acid based on steric bulk (TMS < TES < TBS < TBDPS), allowing for selective removal.[10]
Difficulty protecting a thiol in the presence of a hydroxyl group. Similar reactivity: Thiols and alcohols can react with similar electrophiles. However, thiols are generally more nucleophilic.[11]1. Exploit the higher nucleophilicity of the thiol. S-alkylation can often be performed selectively under neutral or mildly basic conditions where the alcohol does not react.[12] 2. Consider protecting the thiol as a disulfide, performing the reaction on the alcohol, and then reducing the disulfide back to the thiol.[12]

Protecting Group Selection & Data

The choice of a protecting group depends on the stability required during subsequent reaction steps and the conditions available for its removal.

Table 1: Common Protecting Groups for Aminothiazoles
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Notes
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, DCM, H₂O)[8][13]Acidic (e.g., TFA in DCM, 4M HCl in dioxane)[8]Stable to bases and hydrogenolysis. Most common for amines.[9][14]
BenzyloxycarbonylCbz or ZBenzyl chloroformate, Base (e.g., Na₂CO₃)Hydrogenolysis (H₂, Pd/C), Strong acidStable to mild acid and base.[9] Useful when acidic/basic conditions must be avoided.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)Basic (e.g., 20% piperidine in DMF)Base-labile. Orthogonal to acid-labile groups like Boc and t-butyl esters.[3]

Yields for Boc protection are typically high, often in the 80-95% range under optimized conditions.[13]

Table 2: Common Protecting Groups for Thiazole Carboxylic Acids
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Notes
Methyl or Ethyl EsterMe, EtAlcohol (MeOH, EtOH), Acid catalyst (e.g., H₂SO₄, POCl₃)[15][16]Basic hydrolysis (e.g., NaOH, LiOH), then acidification[17]Base-labile. Stable to acidic conditions and hydrogenolysis.
tert-Butyl EstertBut-Butanol, DCC, DMAP[18] or isobutylene, H₂SO₄Acidic (e.g., TFA in DCM)Acid-labile. Orthogonal to base-labile groups.[10] Stable to base and nucleophiles.
Benzyl EsterBnBenzyl alcohol, Acid catalyst or Benzyl bromide, BaseHydrogenolysis (H₂, Pd/C)Removed under neutral conditions. Stable to acid and base.[9]

Esterification yields using DCC/DMAP are generally good, around 75-85%.[18]

Key Experimental Protocols

Protocol 1: Boc Protection of 2-Aminothiazole

This protocol describes the general procedure for protecting an amino group on the thiazole ring using di-tert-butyl dicarbonate ((Boc)₂O).

Reagents & Materials:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Base: Sodium bicarbonate (NaHCO₃) (2.0 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a THF/water mixture

Procedure:

  • Dissolve the 2-aminothiazole derivative in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., NaHCO₃). If using an organic solvent, DMAP can be a more effective catalyst.

  • Add the (Boc)₂O to the mixture. If the amine is in its hydrochloride salt form, an additional equivalent of base may be needed.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification of Thiazole-4-Carboxylic Acid

This protocol details the formation of a methyl ester, a common protecting group for carboxylic acids.

Reagents & Materials:

  • Thiazole-4-carboxylic acid (1.0 equiv)

  • Methanol (MeOH) (as solvent)

  • Acid catalyst: Thionyl chloride (SOCl₂) (1.2 equiv) or Sulfuric acid (H₂SO₄) (catalytic amount)

Procedure:

  • Suspend the thiazole-4-carboxylic acid in methanol in a round-bottom flask equipped with a condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirring suspension. (Alternatively, a few drops of concentrated sulfuric acid can be used).

  • Remove the ice bath and heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.

Visualized Workflows (Graphviz)

Decision-Making for Orthogonal Protection

This diagram illustrates the logical steps for choosing an orthogonal protection strategy for a thiazole derivative containing both an amine and a carboxylic acid.

G start Start: Polyfunctional Thiazole (-NH2, -COOH) q1 Next reaction step is under acidic conditions? start->q1 protect_acid_first Protect -COOH as Me/Et Ester (Base-Labile) q1->protect_acid_first Yes q2 Next reaction step is under basic conditions? q1->q2 No protect_amine_boc Protect -NH2 as Boc (Acid-Labile) protect_acid_first->protect_amine_boc end_strategy Orthogonal Strategy Defined protect_amine_boc->end_strategy protect_amine_first Protect -NH2 as Fmoc (Base-Labile) q2->protect_amine_first Yes q3 Need to avoid both acid and base? q2->q3 No protect_acid_tbu Protect -COOH as tBu Ester (Acid-Labile) protect_amine_first->protect_acid_tbu protect_acid_tbu->end_strategy protect_bn_cbz Use Bn/Cbz groups (H2-labile) q3->protect_bn_cbz Yes q3->end_strategy No (Re-evaluate) protect_bn_cbz->end_strategy

Caption: Decision tree for selecting an orthogonal protecting group strategy.

General Experimental Workflow

This diagram shows a typical sequence for a synthesis involving protection, modification, and deprotection steps.

G A 1. Polyfunctional Thiazole B 2. Selective Protection of Group 'X' A->B Add PG1 C 3. Chemical Modification of Group 'Y' B->C React D 4. Selective Deprotection of Group 'X' C->D Remove PG1 E 5. Final Product D->E Isolate

References

Technical Support Center: Overcoming Solubility Challenges with (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a polar hydroxymethyl group, a thiazole ring, and a lipophilic tert-butyl carbamate (Boc) group, this compound is expected to exhibit varied solubility. It is predicted to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility is likely limited in nonpolar solvents such as hexanes and toluene.

Q2: I am observing incomplete dissolution of the compound in my reaction solvent. What could be the cause?

Incomplete dissolution is a common issue and can stem from several factors. The primary reason is often the selection of a suboptimal solvent for the desired concentration. Other factors can include the presence of impurities, the crystalline form of the compound, or insufficient agitation or time for dissolution to occur.

Q3: Can heating the mixture improve the solubility of this compound?

Gentle heating can increase the rate of dissolution and the solubility of the compound. However, caution is advised as the tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile.[1] Prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, could lead to the cleavage of the Boc group. It is recommended to use minimal heat and for the shortest duration necessary.

Q4: How does the purity of the compound affect its solubility?

Impurities can significantly impact the observed solubility. Insoluble impurities will remain as suspended particles, giving the appearance of poor solubility. Conversely, highly soluble impurities might enhance the overall dissolution of the solid mixture. It is crucial to use a well-characterized, pure compound for reproducible solubility studies and reactions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges.

Issue 1: The compound fails to dissolve completely in the chosen solvent at the desired concentration.

  • Initial Steps:

    • Verify Compound Purity: Ensure the material is of high purity using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Increase Agitation and Time: Vigorously stir or sonicate the mixture for an extended period (e.g., 15-30 minutes). Some compounds require significant time to reach equilibrium solubility.

    • Gentle Warming: Carefully warm the mixture to a temperature that does not compromise the compound's stability. Monitor for any signs of degradation.

  • Advanced Strategies:

    • Co-Solvent System: Introduce a small amount of a strong, miscible co-solvent in which the compound is highly soluble (e.g., DMSO or DMF) to the primary solvent.[2] This can significantly enhance the overall solvating power of the solvent system.

    • Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a high-solubility solvent like DMSO, and then add this stock solution dropwise to the reaction mixture.[3] This is a common practice in biological assays and organic synthesis.

    • Solvent Screening: Perform small-scale solubility tests in a range of solvents to identify a more suitable medium for your experiment.

Issue 2: The compound precipitates out of solution during the reaction or upon cooling.

  • Possible Causes:

    • The reaction temperature is higher than the ambient temperature at which the compound has lower solubility.

    • A change in the solvent composition during the reaction (e.g., addition of a less polar reagent) reduces the overall solubility.

    • The product of the reaction is less soluble than the starting material and is crashing out.

  • Solutions:

    • Maintain a constant reaction temperature.

    • If possible, choose a solvent system in which both the starting material and the expected product are soluble.

    • If precipitation is unavoidable, consider a slurry-based reaction or a different synthetic route.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table can be used to record experimentally determined values. The qualitative solubility is estimated based on the behavior of similar compounds.

SolventChemical FormulaPolarity IndexQualitative Solubility (Predicted)Quantitative Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2HighTo be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.4HighTo be determined
Methanol (MeOH)CH₃OH5.1ModerateTo be determined
Ethanol (EtOH)C₂H₅OH4.3ModerateTo be determined
Acetonitrile (MeCN)C₂H₃N5.8Moderate-LowTo be determined
Dichloromethane (DCM)CH₂Cl₂3.1LowTo be determined
Ethyl Acetate (EtOAc)C₄H₈O₂4.4LowTo be determined
TolueneC₇H₈2.4Very LowTo be determined
HexanesC₆H₁₄0.1InsolubleTo be determined
WaterH₂O10.2LowTo be determined

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine a suitable solvent for a reaction or analysis.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, MeOH, DCM, EtOAc)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of the compound into a small vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments).

  • After each addition, vortex the vial vigorously for 1-2 minutes.[4]

  • Visually inspect the mixture for any undissolved solid.

  • Continue adding solvent until the solid is completely dissolved or a significant volume has been added, indicating poor solubility.

  • Record the approximate concentration at which the compound dissolved.

Protocol 2: Quantitative Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Sealed vials

  • Orbital shaker or rotator at a constant temperature (e.g., 25°C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the compound to a sealed vial to ensure a saturated solution at equilibrium.[2]

  • Accurately add a known volume of the solvent to the vial.[4]

  • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.[2][4]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.[3]

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start with solid compound weigh Weigh excess solid start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Agitate for 24-48h at constant temperature add_solvent->equilibrate filter Filter supernatant equilibrate->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

troubleshooting_workflow start Solubility Issue Identified check_purity Verify Purity start->check_purity agitate Increase Agitation/Time check_purity->agitate [Pure] rescreen Re-screen Solvents check_purity->rescreen [Impure] warm Gentle Warming agitate->warm [Still Insoluble] success Issue Resolved agitate->success [Soluble] cosolvent Use Co-solvent warm->cosolvent [Still Insoluble] warm->success [Soluble] stock_solution Prepare Stock Solution cosolvent->stock_solution [Not Applicable] cosolvent->success [Soluble] stock_solution->rescreen [Still Insoluble] stock_solution->success [Soluble]

Caption: Troubleshooting Logic for Solubility Issues.

References

Preventing racemization during reactions with chiral thiazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing racemization during chemical reactions involving chiral thiazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with chiral thiazole intermediates?

A1: Racemization is a chemical process that converts a pure enantiomer (a single stereoisomer) into an equal mixture of both its L- and D-enantiomers.[1][2] This results in a loss of stereochemical integrity. In drug development, the biological activity of a molecule is critically dependent on its specific three-dimensional structure.[1][2] The presence of an unwanted stereoisomer can drastically reduce a drug's efficacy, alter its safety profile, and create significant challenges for purification.[1]

Q2: What are the primary chemical mechanisms that cause racemization in reactions with chiral thiazoles?

A2: Racemization involving chiral thiazoles typically occurs through two main pathways:

  • Deprotonation/Reprotonation: If the chiral center is adjacent to the thiazole ring, the proton on that carbon (the α-proton) can be acidic. The thiazole ring can stabilize the resulting planar carbanion (or enolate). A base can remove this proton, and subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[3][4] The proton at the C2 position of the thiazole ring is known to be particularly acidic, which can influence adjacent stereocenters.[3]

  • Imine-Enamine Tautomerism: During the synthesis of the thiazole ring itself, such as in the Hantzsch synthesis, intermediates can undergo acid-catalyzed tautomerization between imine and enamine forms.[5][6] This process can lead to the loss of the stereocenter's configuration before the final aromatic ring is formed.[5]

Q3: Which experimental conditions are most likely to promote racemization?

A3: Several factors can significantly increase the risk of racemization:

  • Strong Bases: Strong or sterically unhindered bases like triethylamine (TEA) readily remove the α-proton, facilitating racemization.[1]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for racemization to occur, and higher temperatures generally accelerate the rate of both desired and undesired reactions.[7][8]

  • Prolonged Reaction Times: Longer exposure to harsh conditions (strong base or high heat) increases the probability of racemization.

  • Certain Reagents: Some coupling reagents, particularly when used without racemization-suppressing additives, can form highly reactive intermediates that are prone to racemization.[1][9]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most common and reliable method for quantifying the ratio of enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) .[1][10] This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. Other applicable methods include Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Zone Electrophoresis (CZE), which can also be adapted for chiral separations.[11][12]

Troubleshooting Guides

Issue: High levels of racemization are detected in the final product.

This is a common challenge that can often be resolved by systematically evaluating and optimizing the reaction conditions. Use the following guides to pinpoint the cause and implement effective solutions.

Guide 1: Racemization During Thiazole Ring Formation
  • Symptom: Loss of stereochemical purity is observed immediately following a reaction to synthesize the thiazole ring (e.g., Hantzsch synthesis).

  • Primary Cause: Acid-catalyzed imine-enamine tautomerism during the cyclization and aromatization steps.[5][6]

  • Troubleshooting Steps & Solutions:

    • Lower the Reaction Temperature: Perform the cyclization at the lowest temperature that allows the reaction to proceed at a reasonable rate.

    • Modify Neutralization/Workup: If the reaction generates acid (e.g., HBr), consider using a milder base for neutralization. One study noted that using calcium carbonate led to partial racemization.[5] Experiment with alternative, non-nucleophilic bases.

    • Explore Modified Protocols: A modified Hantzsch synthesis has been developed to produce enantiomerically pure thiazoles by converting a hydroxyl intermediate to a trifluoroacetate, which is then eliminated under milder conditions.[6]

Guide 2: Racemization During Subsequent Functionalization
  • Symptom: The starting chiral thiazole intermediate is enantiopure, but racemization occurs during a subsequent reaction step (e.g., coupling, substitution).

  • Primary Cause: Epimerization of a stereocenter adjacent to the thiazole ring, often catalyzed by a base.[1][3]

  • Troubleshooting Steps & Solutions:

    • Evaluate the Base: The choice of base is critical. If using a strong base, switch to a weaker or more sterically hindered alternative.

      • Action: Replace bases like Triethylamine (TEA) with N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) and use the minimum stoichiometric amount required.[1]

    • Control the Temperature:

      • Action: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary.[1]

    • For Coupling Reactions (e.g., Amide Bond Formation):

      • Action 1: Review Coupling Reagents and Additives: Avoid using carbodiimides like DCC or DIC without an appropriate additive. Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]

      • Action 2: Minimize Pre-activation Time: Reduce the time the carboxylic acid is "activated" before the amine component is added. This minimizes the lifetime of the racemization-prone activated intermediate.[1]

      • Action 3: Use Protective Groups: For particularly sensitive substrates, consider using an N-terminal protecting group designed to prevent racemization, such as the 2-nitrobenzenesulfonyl (Ns) group, which suppresses α-deprotonation.[13]

Data Presentation

Table 1: Relative Effectiveness of Bases in Suppressing Racemization (Qualitative data adapted from principles in peptide chemistry, applicable to thiazole systems with acidic α-protons)

BaseTypeSteric HindranceTendency to Cause Racemization
Triethylamine (TEA)StrongLowHigh
Diisopropylethylamine (DIPEA)Non-nucleophilicHighLow
N-Methylmorpholine (NMM)WeakerMediumLow
2,4,6-CollidineNon-nucleophilicHighVery Low

Table 2: Common Coupling Reagents and Additives to Minimize Racemization (Adapted from studies on racemization-prone coupling reactions)[1][2]

Coupling ReagentAdditiveEffectiveness in Suppressing RacemizationNotes
DIC/DCCNoneLowHigh risk of racemization.
DIC/DCCHOBtMedium-HighA classic combination that significantly reduces racemization.
DIC/DCCOxyma Very High Often superior to HOBt in preventing racemization.
HATU/HBTUDIPEA/NMMHighPotent activators; the choice of base is still critical.
COMUDIPEA/NMMHighSimilar to HATU, effective for difficult couplings.

Experimental Protocols

Protocol 1: General Method for Base-Mediated Functionalization with Minimized Racemization
  • Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Dissolve the chiral thiazole intermediate in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the reaction mixture to 0 °C or -20 °C using an ice-salt or dry ice-acetone bath.

  • Base Addition: Add the sterically hindered base (e.g., DIPEA) dropwise to the cooled solution. Use no more than 1.1 equivalents if possible.

  • Reagent Addition: Slowly add the second reactant (e.g., electrophile) to the mixture.

  • Reaction: Maintain the low temperature for the initial phase of the reaction (e.g., 1-2 hours) before allowing it to slowly warm to room temperature if required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once complete, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl) at 0 °C.

  • Workup & Purification: Proceed with standard aqueous workup and purify the product via flash column chromatography.

  • Analysis: Analyze the stereochemical purity of the final product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase solvent (e.g., Hexane/Isopropanol mixture).

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H) based on the structure of the analyte.

  • Method Development: Develop an isocratic method, optimizing the mobile phase composition (ratio of polar and non-polar solvents) to achieve baseline separation of the two enantiomers.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualizations

Caption: Base-catalyzed racemization via a planar enolate intermediate.

TroubleshootingWorkflow start Racemization Detected in Chiral Thiazole Product q1 When did racemization occur? start->q1 synthesis During Thiazole Ring Formation q1->synthesis Synthesis Step functionalization During Subsequent Functionalization q1->functionalization Post-Synthesis sol_synth1 Lower Reaction Temperature synthesis->sol_synth1 sol_synth2 Use Milder Base for Neutralization synthesis->sol_synth2 sol_synth3 Explore Modified Synthesis Protocols synthesis->sol_synth3 q_func What type of reaction? functionalization->q_func end_node Re-analyze by Chiral HPLC sol_synth1->end_node sol_synth2->end_node sol_synth3->end_node base_mediated Base-Mediated Reaction q_func->base_mediated coupling Coupling Reaction q_func->coupling sol_base1 Switch to Hindered Base (e.g., DIPEA, NMM) base_mediated->sol_base1 sol_base2 Lower Reaction Temperature (start at 0°C) base_mediated->sol_base2 sol_couple1 Use Additives (e.g., Oxyma, HOBt) coupling->sol_couple1 sol_couple2 Minimize Pre-activation Time coupling->sol_couple2 sol_couple3 Use Racemization-Suppressing Protecting Groups (e.g., Ns) coupling->sol_couple3 sol_base1->end_node sol_base2->end_node sol_couple1->end_node sol_couple2->end_node sol_couple3->end_node

Caption: Troubleshooting workflow for addressing racemization issues.

Caption: Key components of a low-temperature experimental setup.

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.

Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, are a common issue.[1] Several factors can contribute to this problem. Here are some troubleshooting steps:

  • Reagent Purity and Stoichiometry: Verify the purity of your α-haloketone and thioamide starting materials using methods like NMR or melting point analysis. Impurities can lead to side reactions and lower the yield of the desired thiazole. Ensure you are using the correct stoichiometry; in some cases, a slight excess of the thioamide can be beneficial.[2]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Systematically optimize these parameters by running small-scale parallel reactions. Suboptimal conditions can result in incomplete conversion or degradation of the product.[2]

  • Catalyst Introduction: While many Hantzsch syntheses are performed without a catalyst, certain substrates may benefit from one.[3] For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst to improve reaction rates and yields.[2][4] Catalysts can offer an alternative reaction pathway with lower activation energy.[2]

  • Alternative Methods: If optimizing the Hantzsch synthesis remains unsuccessful, consider alternative synthetic routes. The Cook-Heilbron synthesis, which involves the condensation of an α-aminonitrile with carbon disulfide, is a viable option.[5]

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is essential for obtaining the desired product isomer. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium is a key factor in determining the outcome:

  • Neutral Solvents: Using a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[1][6]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl in Ethanol) can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1][6] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the substrate.[1][6]

To favor a single isomer, careful control of the reaction medium's pH is crucial.[1]

Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?

A3: Palladium catalysts are highly effective for C-H functionalization, but the thiazole ring itself can inhibit their activity. The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center, which blocks its catalytic activity.[1] This often requires a higher catalyst loading to achieve a satisfactory reaction rate.[1] If you encounter this problem, consider increasing the amount of your palladium catalyst or exploring alternative catalyst systems that show greater resistance to sulfur poisoning.[1]

Frequently Asked Questions (FAQs)

Q4: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?

A4: The choice of catalyst depends on the specific chemical transformation you aim to achieve:

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are best suited for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[1][3] They are robust, well-established, and often sufficient for creating the core heterocyclic structure.

  • Palladium-Catalyzed (e.g., Direct Arylation): Use a palladium catalyst, such as Pd(OAc)₂, for post-synthesis functionalization of the thiazole ring, like direct arylation.[1][3] This is ideal for adding aryl groups to the thiazole core.

  • Copper-Catalyzed (e.g., C-H Arylation): Copper catalysts are also used for the direct arylation of heterocycle C-H bonds with aryl iodides and for syntheses involving starting materials like oximes and anhydrides.[3][7]

Q5: Are there any "green" or environmentally benign catalyst options for thiazole synthesis?

A5: Yes, significant progress has been made in developing greener synthetic approaches.[8] Options include:

  • Reusable Catalysts: Silica-supported tungstosilisic acid is a reusable solid acid catalyst for Hantzsch-type reactions.[4][8] NiFe₂O₄ nanoparticles have also been used as a reusable catalyst.[9]

  • Biocatalysts: Cross-linked chitosan hydrogel has been employed as a recyclable biocatalyst, often in conjunction with ultrasonic irradiation to enhance reaction rates.[10]

  • Green Solvents: Using water or PEG-400 as a solvent can provide a more environmentally friendly reaction medium.[8] Some reactions can even be performed under solvent-free conditions, sometimes assisted by microwave irradiation.[3][8]

  • Phase-Transfer Catalysts: Cetyl trimethyl ammonium bromide (CTAB) can be used as a phase-transfer catalyst in greener solvents like glycerol.[8]

Q6: How do I choose the right solvent for my catalytic reaction?

A6: Solvent selection can significantly impact reaction outcomes, including yield and regioselectivity. The ideal solvent should dissolve the reactants and be compatible with the chosen catalyst. For instance, in one-pot syntheses, solvents like ethanol, THF/DMF, and toluene have been used with various bases.[11] For green chemistry approaches, ionic liquids are being explored as recyclable media that can also act as catalytic systems.[12] As mentioned in Q2, the acidity or neutrality of the solvent system is critical for controlling isomer formation in Hantzsch synthesis.[1][6]

Data Presentation

Table 1: Comparison of Catalysts for Thiazole Synthesis

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Hantzsch) 2-Bromoacetophenone, ThioureaEthanol/WaterReflux1-2 hGood[1]
Pd(OAc)₂ (Ligand-free) Thiazole derivative, Aryl bromideNot specifiedNot specifiedNot specifiedHigh[3]
CuI Oxime, Anhydride, KSCNToluene12024 hUp to 85[7]
SiW.SiO₂ 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeNot specifiedNot specifiedNot specified79-90[4][8]
PEG-400 (as medium) α-Diazoketone, ThioureaPEG-4001002-3.5 h87-96[8]
CTAB Not specifiedGlycerol401-3 h82-96[8]
NiFe₂O₄ Nanoparticles α-Halo carbonyl, Thiosemicarbazide, AnhydrideEthanol:Water (1:1)Not specifiedNot specifiedHigh[9]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a common catalyst-free Hantzsch synthesis.

  • Preparation: In a round-bottom flask, dissolve thiourea in water. In a separate container, dissolve 2-bromoacetophenone in ethanol.

  • Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Equip the flask with a reflux condenser and heat the mixture under reflux.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Isolation: Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-phenylthiazole.[1]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a Thiazole Derivative

This protocol is a general guide for the functionalization of a pre-formed thiazole ring.

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the thiazole substrate, the aryl bromide, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and the palladium catalyst (e.g., Pd(OAc)₂).

  • Solvent: Add a dry, degassed solvent (e.g., DMF, DMA, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylated thiazole.

Visualizations

Catalyst_Selection_Workflow start_end start_end process process decision decision catalyst_type catalyst_type start Start: Define Synthetic Goal transformation_type What is the desired transformation? start->transformation_type ring_formation Ring Formation (e.g., from acyclic precursors) transformation_type->ring_formation Ring Formation functionalization C-H Functionalization (e.g., Arylation) transformation_type->functionalization Post-Synthesis Functionalization hantzsch Hantzsch or similar cyclocondensation ring_formation->hantzsch pd_cu Palladium or Copper Catalyst functionalization->pd_cu no_catalyst Catalyst-Free or Acid/Base Catalyst hantzsch->no_catalyst optimize Optimize Conditions (Solvent, Temp, Stoichiometry) no_catalyst->optimize pd_cu->optimize end End: Desired Product optimize->end

Caption: Logical workflow for selecting a catalyst based on the synthetic goal.

Hantzsch_Synthesis_Workflow start_end start_end reagents reagents process process workup workup analysis analysis start Start reagent_prep Prepare Solutions: α-Haloketone & Thioamide start->reagent_prep reaction Combine & Reflux in Solvent reagent_prep->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup_step Cool & Precipitate with Base monitoring->workup_step Reaction Complete isolation Filter & Wash Crude Product workup_step->isolation purification Recrystallize isolation->purification product Purified Thiazole purification->product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield problem problem decision decision action action success success start Low Yield Observed check_reagents Reagents Pure & Stoichiometry Correct? start->check_reagents purify_reagents Purify Reagents & Adjust Stoichiometry check_reagents->purify_reagents No check_conditions Conditions Optimized? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Vary Solvent, Temp, & Time check_conditions->optimize_conditions No use_catalyst Catalyst Used? check_conditions->use_catalyst Yes optimize_conditions->use_catalyst add_catalyst Add Catalyst (e.g., SiW.SiO₂) use_catalyst->add_catalyst No change_method Consider Alternative Synthetic Route use_catalyst->change_method Yes end Yield Improved add_catalyst->end change_method->end

Caption: Decision tree for troubleshooting low yields in thiazole synthesis.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed predicted analysis based on established spectroscopic principles and comparative data from structurally related molecules.

Chemical Structure and Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound is presented below with a standardized numbering system.

G cluster_0 C1 C1 O1 O1 C1->O1 O2 O2 C1->O2 N1 N1 C1->N1 C2 C2 C2->C1 H5 H5 C2->H5 H6 H6 C2->H6 H7 H7 C2->H7 C3 C3 C3->C1 H8 H8 C3->H8 H9 H9 C3->H9 H10 H10 C3->H10 C4 C4 N1->C4 H4 H4 N1->H4 C5 C5 C4->C5 S1 S1 C5->S1 C6 C6 C5->C6 H3 H3 C5->H3 S1->C4 O3 O3 C6->O3 H2 H2 C6->H2 H1 H1 O3->H1 H11 H11 H12 H12 H13 H13 C(CH3)3 C(CH3)3

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of structurally similar compounds containing thiazole, hydroxymethyl, and tert-butyl carbamate moieties.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-56.8 - 7.0s-Thiazole ring proton
-CH₂OH4.6 - 4.8s-Methylene protons of hydroxymethyl group
-OH5.0 - 5.5 (broad)s-Hydroxyl proton
-NH9.5 - 10.5 (broad)s-Carbamate proton
-C(CH₃)₃1.5 - 1.6s-tert-Butyl protons

Table 1. Predicted ¹H NMR data for this compound.

Comparative ¹H NMR Data

To support the predicted chemical shifts, Table 2 provides experimental ¹H NMR data for structurally related compounds.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
tert-Butyl thiazol-2-ylcarbamateThiazole H-47.32d4.0
Thiazole H-56.82d4.0
-C(CH₃)₃1.52s-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateThiazole H-56.69t0.9
-CH₂-Thiazole2.81td6.7, 0.9
-CH₂OH3.80t6.7

Table 2. Experimental ¹H NMR data for related compounds.

The data from tert-butyl thiazol-2-ylcarbamate provides a reference for the thiazole and tert-butyl group protons. The data from benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate offers insight into the signals of a substituted thiazole ring and the hydroxymethyl group, although in a slightly different chemical environment.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 3.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C=O152 - 154Carbamate carbonyl carbon
C-2160 - 162Thiazole ring carbon
C-4148 - 150Thiazole ring carbon
C-5110 - 112Thiazole ring carbon
-CH₂OH60 - 62Methylene carbon of hydroxymethyl group
-C(CH₃)₃80 - 82Quaternary carbon of tert-butyl group
-C(CH₃)₃28 - 29Methyl carbons of tert-butyl group

Table 3. Predicted ¹³C NMR data for this compound.

Comparative ¹³C NMR Data

Experimental ¹³C NMR data for related compounds are provided in Table 4 to substantiate the predicted values.

Compound Carbon Chemical Shift (δ, ppm)
tert-Butyl thiazol-2-ylcarbamateC=O152.90
C-2161.80
C-4136.70
C-5112.10
-C(CH₃)₃82.00
-C(CH₃)₃28.30
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateC-2160.02
C-4148.75
C-5107.78
-CH₂-Thiazole34.02
-CH₂OH60.65

Table 4. Experimental ¹³C NMR data for related compounds.

The chemical shifts of the thiazole ring carbons in the target molecule are expected to be influenced by the hydroxymethyl substituent at the C-4 position.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if required by the instrument.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the peak multiplicities and measure the coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Logical Relationships in NMR Analysis

The process of NMR spectral analysis involves a logical workflow from sample preparation to final structure elucidation.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition (1H & 13C NMR) prep->acq proc Data Processing acq->proc interp Spectral Interpretation proc->interp comp Comparison with Related Structures interp->comp elucid Structure Elucidation/Confirmation comp->elucid

Figure 2. A simplified workflow for NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. By combining predicted data with comparative analysis of known compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a robust starting point for obtaining high-quality NMR data.

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Characterization of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometry profile of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established fragmentation patterns to provide a robust analytical framework.

This guide will delve into the expected mass spectrometry characteristics of the target compound and compare it with two relevant alternatives: tert-butyl (4-methylthiazol-2-yl)carbamate and tert-butyl (thiazol-2-yl)carbamate. By understanding their fragmentation behaviors, researchers can better identify and characterize these molecules in complex mixtures.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key calculated mass spectrometry data for the target compound and its alternatives. This data is foundational for interpreting mass spectra and confirming molecular identity.

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ (m/z)Key Predicted Fragments (m/z)
tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamateC₉H₁₄N₂O₃S230.29231.08175.06 ([M+H-C₄H₈]⁺), 131.04 ([M+H-Boc]⁺)
tert-butyl (4-methylthiazol-2-yl)carbamateC₉H₁₄N₂O₂S214.29215.09159.07 ([M+H-C₄H₈]⁺), 115.05 ([M+H-Boc]⁺)
tert-butyl (thiazol-2-yl)carbamateC₈H₁₂N₂O₂S200.26201.07145.05 ([M+H-C₄H₈]⁺), 101.03 ([M+H-Boc]⁺)

Note: The m/z values for fragments are predicted based on common fragmentation pathways for N-Boc protected compounds.

Deciphering the Fragmentation Puzzle

The fragmentation of these molecules in a mass spectrometer, particularly under electrospray ionization (ESI) conditions, is expected to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da), which includes the loss of both carbon dioxide and isobutylene.

The thiazole ring itself is relatively stable, however, substitutions on the ring can influence fragmentation. For the target compound, the hydroxymethyl group may undergo a characteristic loss of water (18 Da) under certain conditions, although this is generally a less favorable fragmentation pathway compared to the loss of the Boc group.

Experimental Protocols

A general protocol for the analysis of these compounds using electrospray ionization mass spectrometry (ESI-MS) is provided below. This protocol can be adapted based on the specific instrumentation and experimental goals.

1. Sample Preparation

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of acetonitrile and water).

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation and enhance the signal in positive ion mode.

2. Mass Spectrometry Analysis

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to induce fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen)

  • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis

  • Acquire full scan mass spectra to identify the protonated molecular ion ([M+H]⁺).

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

  • Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

Visualizing the Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for the target compound and its alternatives.

cluster_target tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate M_H_target [M+H]⁺ m/z = 231.08 Fragment1_target [M+H-C₄H₈]⁺ m/z = 175.06 M_H_target->Fragment1_target - C₄H₈ Fragment2_target [M+H-Boc]⁺ m/z = 131.04 M_H_target->Fragment2_target - C₅H₈O₂

Caption: Predicted ESI-MS/MS fragmentation of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

cluster_alt1 tert-butyl (4-methylthiazol-2-yl)carbamate M_H_alt1 [M+H]⁺ m/z = 215.09 Fragment1_alt1 [M+H-C₄H₈]⁺ m/z = 159.07 M_H_alt1->Fragment1_alt1 - C₄H₈ Fragment2_alt1 [M+H-Boc]⁺ m/z = 115.05 M_H_alt1->Fragment2_alt1 - C₅H₈O₂

Caption: Predicted ESI-MS/MS fragmentation of tert-butyl (4-methylthiazol-2-yl)carbamate.

cluster_alt2 tert-butyl (thiazol-2-yl)carbamate M_H_alt2 [M+H]⁺ m/z = 201.07 Fragment1_alt2 [M+H-C₄H₈]⁺ m/z = 145.05 M_H_alt2->Fragment1_alt2 - C₄H₈ Fragment2_alt2 [M+H-Boc]⁺ m/z = 101.03 M_H_alt2->Fragment2_alt2 - C₅H₈O₂

Caption: Predicted ESI-MS/MS fragmentation of tert-butyl (thiazol-2-yl)carbamate.

A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The efficient synthesis of 2,4-disubstituted thiazoles is therefore a critical aspect of drug discovery and process development. This guide provides an objective comparison of various synthetic routes to this important heterocyclic core, supported by experimental data and detailed methodologies.

The strategic construction of 2,4-disubstituted thiazoles is a pivotal step in the development of new therapeutic agents. Over the years, a variety of synthetic methodologies have been established, ranging from classical condensation reactions to modern, more efficient protocols. This guide delves into a comparative analysis of the most prominent methods: the traditional Hantzsch thiazole synthesis, the Cook-Heilbron synthesis for accessing 5-amino-substituted thiazoles, and contemporary approaches such as microwave-assisted synthesis, solvent-free grinding techniques, and a Brønsted acid-promoted one-pot synthesis. Each method is evaluated based on reaction yields, times, substrate scope, and overall efficiency, providing researchers with the necessary information to select the most suitable route for their specific synthetic challenges.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the most common and innovative synthetic routes to 2,4-disubstituted thiazoles.[1]

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.[1]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.[1][2]May not be suitable for all substrates, scalability can be a concern.[1]
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.[1][3]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1][3]
Brønsted Acid-Promoted One-Pot Synthesis Moderate to Good (60-85%)8 - 12 hoursUse of simple, readily available starting materials.[1]Requires high temperatures, yields can be moderate.[1]

In-Depth Analysis of Synthetic Routes

This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives.[4] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. This method is valued for its reliability and broad substrate scope.

Hantzsch_Synthesis alpha-Haloketone alpha-Haloketone Intermediate Thiazoline Intermediate alpha-Haloketone->Intermediate + Thioamide Thioamide Thioamide->Intermediate Product 2,4-Disubstituted Thiazole Intermediate->Product - H2O, - HX

Figure 1: Hantzsch Thiazole Synthesis Pathway

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[3] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3]

Cook_Heilbron_Synthesis alpha-Aminonitrile alpha-Aminonitrile Intermediate Cyclization Intermediate alpha-Aminonitrile->Intermediate + CS2_Dithioacid Carbon Disulfide or Dithioacid Derivative CS2_Dithioacid->Intermediate Product 2,4-Disubstituted 5-Aminothiazole Intermediate->Product Tautomerization

Figure 2: Cook-Heilbron Synthesis Pathway

This protocol is a representative example of the Cook-Heilbron synthesis.

Materials:

  • α-Aminopropionitrile (10 mmol)

  • Carbon disulfide (12 mmol)

  • Pyridine (20 mL)

Procedure:

  • Dissolve α-aminopropionitrile in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • Pour the mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the 2-mercapto-4-methyl-5-aminothiazole.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly routes to 2,4-disubstituted thiazoles.

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the Hantzsch synthesis.[5][6]

Microwave_Hantzsch_Workflow Start Combine α-Haloketone and Thioamide in a Microwave Vial Microwave Microwave Irradiation (e.g., 10-15 min, 70°C) Start->Microwave Cool Cool Reaction Mixture Microwave->Cool Isolate Isolate Product by Filtration or Extraction Cool->Isolate

Figure 3: Microwave-Assisted Hantzsch Workflow

This protocol highlights the efficiency of microwave-assisted synthesis.[5]

Materials:

  • Substituted thiosemicarbazone (1.1 mmol)

  • 2-Chloro-N-phenethylacetamide (1.1 mmol)

  • Ethanol (4 mL)

Procedure:

  • Combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in a microwave vial.

  • Add ethanol and seal the vial.

  • Irradiate the mixture in a microwave reactor at 70°C for 10-15 minutes.

  • After cooling, the solid product is collected by filtration and recrystallized. This method has been reported to yield products in the 82-92% range.[5]

A novel approach involves the use of α-diazoketones as an alternative to α-haloketones, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). This method offers mild reaction conditions and good functional group tolerance.[7]

Bronsted_Acid_Synthesis alpha-Diazoketone alpha-Diazoketone Product 2,4-Disubstituted Thiazole alpha-Diazoketone->Product Thioamide Thioamide Thioamide->Product + TfOH TfOH (cat.) TfOH->Product

Figure 4: Brønsted Acid-Promoted Synthesis

This protocol is based on a recently developed method.[7]

Materials:

  • α-Diazoketone (0.5 mmol)

  • Thioamide or Thiourea (0.6 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To a solution of the α-diazoketone and thioamide/thiourea in DCE, add TfOH.

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4-disubstituted thiazole. This method has been reported to provide good to excellent yields for a broad range of substrates.[7]

Conclusion

The synthesis of 2,4-disubstituted thiazoles can be achieved through a variety of effective methods. The classical Hantzsch synthesis remains a robust and versatile option, while the Cook-Heilbron synthesis provides a specific route to valuable 5-amino-substituted analogs. For researchers seeking to improve efficiency and reduce environmental impact, modern techniques such as microwave-assisted synthesis and solvent-free grinding offer significant advantages in terms of reaction time and simplified procedures. Furthermore, the development of novel catalytic systems, such as the Brønsted acid-promoted synthesis from diazoketones, continues to expand the toolkit for accessing these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters.

References

A Comparative Analysis of the Biological Activities of Thiazole Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Efficacy of Thiazole-Based Compounds Compared to Other Key Heterocycles.

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a core scaffold in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activities of thiazole derivatives against other prominent heterocyclic compounds such as imidazole, oxazole, pyrazole, triazole, and thiadiazole, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity: Thiazole Derivatives at the Forefront

Thiazole-containing compounds have demonstrated significant potential in oncology, often exhibiting superior or comparable efficacy to other heterocyclic analogs. Their mechanisms of action are diverse, targeting key cellular processes like cell division and signal transduction.[2][3]

One of the well-established anticancer mechanisms of certain thiazole derivatives is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis.[5]

Another key target for anticancer thiazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[6] Inhibition of VEGFR-2 by thiazole derivatives can effectively stifle tumor growth and metastasis.[6]

Comparative Anticancer Activity Data (IC50, µM)
Compound ClassThiazole DerivativesImidazole DerivativesOxazole/Thiadiazole DerivativesStandard DrugCancer Cell LineReference
Tubulin Polymerization Inhibitors 5b: 0.48--Colchicine: 9.1MCF-7 (Breast)[5]
7c: 2.00--Combretastatin A-4: 2.96-[7]
9a: 2.38--Combretastatin A-4: 2.96-[7]
VEGFR-2 Inhibitors 4c: 0.15--Sorafenib: 0.059-[6]
General Cytotoxicity 4c: 2.57--Staurosporine: 6.77MCF-7 (Breast)[6]
4c: 7.26--Staurosporine: 8.4HepG2 (Liver)[6]
-44: 6.30-Erlotinib: 4.15MCF-7 (Breast)[8]
-45: 5.96-Erlotinib: 4.15MCF-7 (Breast)[8]
--15a (Thiadiazole): 0.11-A2780 (Ovarian)[9]
--13a (Oxadiazole): 0.056-MCF-7 (Breast)[9]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes, highlighting the potency of compounds from different heterocyclic classes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thiazole derivatives, other heterocycles) and a standard drug. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Alpha-beta_Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Alpha-beta_Tubulin_Dimers->Microtubules Polymerization Microtubules->Alpha-beta_Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Alpha-beta_Tubulin_Dimers Binds to Colchicine Site

Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: A Broad Spectrum of Action

Thiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] Their efficacy is often compared to other heterocyclic classes like pyrazoles and triazoles.

Comparative Antimicrobial Activity Data
Compound ClassThiazole DerivativesPyrazole DerivativesStandard DrugOrganismActivity Metric (Zone of Inhibition, mm)Reference
Antibacterial Compound X -Gentamicin: 18-21S. aureus12-17[11]
Compound Y -Cefoperazone-sulbactam: 19-26S. aureus10-19[11]
-Compound Z -S. aureus-[12]
Antifungal Compound A -Griseofulvin: 2.1-3.3A. flavus0.5-2.3[11]
-Compound B -A. fumigatusExcellent[12]

Note: The presented data is a selection from various studies and direct comparisons should be made with caution.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. Also, include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Prepare Agar Plates and Microbial Inoculum Inoculate Inoculate Plates with Microbe Start->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds, Positive and Negative Controls Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Compare Activity to Controls Measure_Zones->Analyze

Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[13][14]

Comparative Anti-inflammatory Activity Data
Compound ClassThiazole Derivatives (% Inhibition)Triazole/Thiadiazole Derivatives (% Inhibition)Standard Drug (% Inhibition)ModelReference
COX-2 Inhibition 6b: Selective inhibitor--In vitro[13]
9a: Moderate inhibitor--In vitro[13]
-13f, 13g (Thiadiazole): High activity-In vivo[15]
Paw Edema Reduction 3c: Appreciable activity-NimesulideCarrageenan-induced[16]
-40, 41a, 41b (Triazole): Significant activityDiclofenacCarrageenan-induced[17]
-3c, 3d (Thiadiazole): Hit compounds-Carrageenan-induced[18]

Note: The percentage of inhibition can vary significantly based on the dose and time point of measurement.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[19]

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (thiazole derivatives, etc.) and a standard anti-inflammatory drug (e.g., diclofenac, nimesulide) orally or via intraperitoneal injection to different groups of rats.[16][19] A control group receives only the vehicle.

  • Inflammation Induction: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][19]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[19]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibition

Caption: Thiazole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 enzyme.

References

Comparative Guide to HPLC Analysis for Purity Assessment of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester. Given the absence of a standardized, publicly available HPLC protocol for this specific compound, this document outlines and contrasts several viable approaches based on established methodologies for analogous thiazole and carbamate derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product.[1] High-purity starting materials and intermediates minimize side reactions, improve reaction yields, and reduce the burden of downstream purification.[1] While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation, HPLC remains the gold standard for quantitative purity determination and impurity profiling. This guide explores potential reversed-phase HPLC (RP-HPLC) methods, which are well-suited for moderately polar and thermally labile compounds like the target analyte.[2][3]

Comparative HPLC Methodologies

The following table outlines two potential HPLC methods for the purity analysis of this compound. These methods are based on common practices for the analysis of carbamates and thiazole derivatives.[4][5][6]

ParameterMethod A: Gradient Elution with UV DetectionMethod B: Isocratic Elution with UV/ELSD Detection
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcetonitrile
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileWater
Gradient/Isocratic Gradient: 5% to 95% B over 20 minutesIsocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection UV at 230 nmUV at 230 nm and/or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)1 mg/mL in Acetonitrile/Water (50:50)

Experimental Protocols

Below are detailed experimental protocols for the proposed HPLC methods.

Method A: Gradient Elution with UV Detection

This method is designed to separate a wide range of potential impurities with varying polarities. The gradient elution is effective for resolving both early and late-eluting compounds in a single run.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Isocratic Elution with UV/ELSD Detection

This isocratic method is simpler and may be preferable for routine quality control if the impurity profile is well-defined. The inclusion of an Evaporative Light Scattering Detector (ELSD) allows for the detection of non-chromophoric impurities.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, UV-Vis detector, and ELSD.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A pre-mixed and degassed solution of 60% acetonitrile and 40% water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection:

    • UV: 230 nm.

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the mobile phase (60:40 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Comparison and Rationale

FeatureMethod A (Gradient)Method B (Isocratic)Rationale for Comparison
Flexibility High: Suitable for unknown or complex impurity profiles.Moderate: Optimized for a known set of impurities.A gradient method is superior for initial purity assessment and method development, while an isocratic method is more efficient for routine analysis.
Run Time Longer (approx. 30 min)Shorter (can be optimized to < 15 min)For high-throughput environments, a shorter run time is advantageous.
Sensitivity Good with UV detection for chromophoric impurities.Potentially broader with the addition of ELSD for non-UV active species.The choice of detector is critical. While UV is standard, ELSD provides a more universal detection capability.[7]
Robustness May be less robust due to gradient mixing variability.Generally more robust and transferable between instruments.Isocratic methods are often preferred in regulated environments due to their higher robustness.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/ELSD) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate cluster_methodA Method A: Gradient cluster_methodB Method B: Isocratic start Select HPLC Method A_impurity Unknown or Complex Impurity Profile start->A_impurity Is impurity profile unknown? B_impurity Known Impurity Profile start->B_impurity Is impurity profile known? A_dev Method Development/ Validation A_impurity->A_dev B_qc Routine Quality Control B_impurity->B_qc

References

Comparative study of Boc protection versus other amine protecting groups in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the successful synthesis of thiazole-containing molecules. The stability of the protecting group during thiazole ring formation and the ease of its removal in the final stages of the synthesis can significantly impact the overall yield and purity of the target compound. This guide provides an objective comparison of the widely used tert-butoxycarbonyl (Boc) protecting group with other common alternatives, namely the carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, in the context of thiazole synthesis.

The Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. When the desired thiazole product contains an amino group, its protection is often necessary to prevent unwanted side reactions. The choice of the protecting group depends on the overall synthetic strategy, including the presence of other functional groups and the desired deprotection conditions.

Performance Comparison of Amine Protecting Groups in Thiazole Synthesis

The selection of an appropriate amine protecting group is a balance between its stability under the conditions required for thiazole ring formation and the mildness of the conditions required for its removal. The following table summarizes the key characteristics and typical yields observed in thiazole syntheses employing Boc, Cbz, and Fmoc protecting groups. It is important to note that the yields are collated from various sources and do not represent a direct head-to-head comparative study under identical conditions.

Protecting GroupStructureProtection ReagentTypical Thiazole Synthesis YieldDeprotection ConditionsTypical Deprotection YieldKey AdvantagesKey Disadvantages
Boc tBu-O-(C=O)-Di-tert-butyl dicarbonate (Boc)₂OGood to ExcellentStrong acids (e.g., TFA, HCl in dioxane)HighStable to a wide range of non-acidic conditions; easily removed.Acid-labile, not suitable for acid-sensitive substrates.
Cbz Bn-O-(C=O)-Benzyl chloroformate (Cbz-Cl)GoodCatalytic hydrogenolysis (H₂, Pd/C)HighStable to acidic and basic conditions; orthogonal to Boc and Fmoc.Not compatible with substrates containing reducible functional groups (e.g., alkenes, alkynes).
Fmoc 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl)GoodBase (e.g., 20% piperidine in DMF)HighBase-labile, providing orthogonality to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.Not stable under basic reaction conditions.

Experimental Protocols

Detailed methodologies for the protection of an amine, its use in thiazole synthesis, and subsequent deprotection are provided below for the Boc, Cbz, and Fmoc protecting groups.

Boc Protection and Deprotection in Thiazole Synthesis

1. Boc-Protection of a Primary Amine: To a solution of the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base like triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected amine.[1]

2. Hantzsch Thiazole Synthesis with a Boc-Protected Thioamide: A solution of the N-Boc protected thioamide (1.0 eq) and an α-haloketone (1.0 eq) in a solvent such as ethanol or dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the Boc-protected aminothiazole.

3. Boc-Deprotection: The Boc-protected aminothiazole (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) to afford the free aminothiazole, which can be further purified if necessary.[2]

Cbz Protection and Deprotection in Thiazole Synthesis

1. Cbz-Protection of a Primary Amine: The primary amine (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and water. A base such as sodium carbonate (2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

2. Hantzsch Thiazole Synthesis with a Cbz-Protected Thioamide: The N-Cbz protected thioamide (1.0 eq) and the α-haloketone (1.0 eq) are dissolved in a suitable solvent like ethanol. The mixture is heated to reflux and monitored by TLC. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the Cbz-protected aminothiazole.

3. Cbz-Deprotection: The Cbz-protected aminothiazole is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected aminothiazole.[1]

Fmoc Protection and Deprotection in Thiazole Synthesis

1. Fmoc-Protection of a Primary Amine: The primary amine (1.0 eq) is dissolved in a mixture of dioxane and aqueous sodium carbonate solution. The mixture is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane is added dropwise. The reaction is stirred for several hours at room temperature. The product is then precipitated by the addition of water and collected by filtration.

2. Hantzsch Thiazole Synthesis with an Fmoc-Protected Thioamide: The N-Fmoc protected thioamide (1.0 eq) is reacted with an α-haloketone (1.0 eq) in a solvent such as DMF at an elevated temperature (e.g., 70 °C) overnight.[3] After completion of the reaction, the mixture is worked up and the product purified by chromatography to yield the Fmoc-protected aminothiazole.

3. Fmoc-Deprotection: The Fmoc-protected aminothiazole is treated with a solution of 20% piperidine in DMF. The reaction is typically complete within 30 minutes at room temperature.[3] The solvent and piperidine are removed under high vacuum, and the crude product can be purified by chromatography or precipitation.

Visualization of the Selection Process

The choice of an amine protecting group is a critical decision in the synthetic planning for thiazole-containing compounds. The following diagram illustrates a logical workflow for selecting the most suitable protecting group based on the chemical properties of the substrate and the planned synthetic route.

G start Start: Need for Amine Protection in Thiazole Synthesis q1 Is the substrate sensitive to strong acid? start->q1 q2 Are there reducible groups (e.g., C=C, C#C, NO2)? q1->q2 No fmoc Consider Fmoc Group (Base Labile) q1->fmoc Yes q3 Are basic conditions tolerated in subsequent steps? q2->q3 No cbz Consider Cbz Group (Hydrogenolysis) q2->cbz Yes boc Consider Boc Group (Acid Labile) q3->boc Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups q3->reconsider No

Caption: A decision workflow for selecting an amine protecting group in thiazole synthesis.

Conclusion

The Boc protecting group remains a robust and popular choice for amine protection in thiazole synthesis due to its stability and the straightforward acidic conditions for its removal. However, for substrates that are sensitive to acid, the base-labile Fmoc group provides an excellent orthogonal alternative. The Cbz group, removed by catalytic hydrogenolysis, offers another layer of orthogonality and is particularly useful when both acid- and base-labile groups need to be avoided, provided the substrate does not contain reducible functional groups. The optimal choice will always depend on the specific requirements of the synthetic target and the overall strategic plan. Careful consideration of the factors outlined in this guide will aid researchers in making an informed decision, leading to more efficient and successful syntheses of complex thiazole-containing molecules.

References

In vitro evaluation of novel compounds synthesized from (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Evaluation of Novel Thiazole-Based Anticancer Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of novel thiazole derivatives as potential anticancer agents. While the synthesis of novel compounds from the specific starting material, (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, is feasible, this guide draws upon data from structurally related thiazole compounds to illustrate the evaluation process and potential efficacy. The data presented herein is compiled from various studies to offer a broader perspective on the anticancer potential of the thiazole scaffold.

Comparative Performance of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various recently developed thiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of the cancer cell growth.

Table 1: In Vitro Anticancer Activity of Novel Thiazole Derivatives Against Breast Cancer Cell Lines (MCF-7)

Compound IDIC50 (µM) vs. MCF-7Reference DrugReference Drug IC50 (µM)Mechanism of Action/Target
Thiazole Derivative 4c 2.57 ± 0.16Staurosporine6.77 ± 0.41VEGFR-2 inhibitor, Apoptosis Inducer, G1/S Cell Cycle Arrest
Thiazole-Coumarin Hybrid 23 5.715-Fluorouracil6.14Not Specified
Thiazolyl-pyrimidine 100a 20.6Doxorubicin32.02Not Specified
Thiazolyl-pyrimidine 100b 25.5Doxorubicin32.02Not Specified

Table 2: In Vitro Anticancer Activity of Novel Thiazole Derivatives Against Liver Cancer Cell Lines (HepG2)

Compound IDIC50 (µM) vs. HepG2Reference DrugReference Drug IC50 (µM)Mechanism of Action/Target
Thiazole Derivative 4c 7.26 ± 0.44Staurosporine8.4 ± 0.51VEGFR-2 inhibitor, Apoptosis Inducer
Thiazole-Pyridine Hybrid 9 1.61 ± 1.92Not SpecifiedNot SpecifiedNot Specified
Thiazole-Pyridine Hybrid 10 1.98 ± 1.22Not SpecifiedNot SpecifiedNot Specified

Table 3: In Vitro Anticancer Activity of Novel Thiazole Derivatives Against Other Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Mechanism of Action/Target
Thiazole Derivative 18 A549 (Lung)0.50 - 4.75BEZ235Not SpecifiedPI3K/AKT/mTOR inhibitor
Thiazole Derivative 19 U87 MG (Glioblastoma)0.30 - 0.45Not SpecifiedNot SpecifiedPI3K and mTORC1 inhibitor
Thiazole Derivative 29 MGC803 (Gastric)3.15 ± 1.685-Fluorouracil25.54 ± 0.05Not Specified
Thiazole Derivative 32 A-431 (Skin)34.31Doxorubicin42.37Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly employed in the evaluation of novel anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Following the treatment incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing VEGFR-2, kinase buffer, and the specific substrate.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Stop the reaction and add the detection reagent to quantify the amount of product formed (or ATP consumed).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation start Starting Material (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester synthesis Multi-step Synthesis of Novel Thiazole Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) ic50->mechanism lead_id Lead Compound Identification mechanism->lead_id

Caption: General workflow for the synthesis and in vitro evaluation of novel thiazole-based compounds.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.

Structure-Activity Relationship of 2-Aminothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its versatility has led to the development of analogs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of 2-aminothiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. Systematic modifications of this scaffold have led to the identification of key structural features that govern their potency and selectivity against different biological targets.

Anticancer Activity

2-Aminothiazole derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials, such as the pan-Src kinase inhibitor Dasatinib.[7][8] SAR studies have revealed that substitutions at the N-2, C-4, and C-5 positions of the thiazole ring play a crucial role in their cytotoxic effects.

For instance, in a series of 2-aminothiazole derivatives evaluated for their antitumor activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines, the substitution pattern significantly influenced their potency.[7] The SAR data from this study is summarized in the table below.

CompoundR4R5H1299 IC50 (µM)SHG-44 IC50 (µM)
1 -CH3-H> 10> 10
2 -H-CH3> 10> 10
3 -C6H5-H> 10> 10
4 4,5-butylidene4.894.03

Table 1: SAR of 2-aminothiazole analogs against cancer cell lines. Data sourced from[7].

The data indicates that incorporating a 4,5-butylidene substituent significantly enhances the antitumor activity compared to simple alkyl or phenyl substitutions at either the C4 or C5 position.[7]

Antimicrobial Activity

The 2-aminothiazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[9][10][11] SAR studies in this area have focused on optimizing the substitutions to achieve potent and broad-spectrum activity against various bacterial and fungal pathogens.

A study on functionally substituted 2-aminothiazoles demonstrated their efficacy against a panel of bacteria.[11] The minimum inhibitory concentration (MIC) values for selected compounds against Staphylococcus aureus and Escherichia coli are presented below.

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5 -H12.525
6 -COCH36.2512.5
7 -COOC2H53.126.25
8 -CONH21.563.12

Table 2: Antimicrobial activity of 2-aminothiazole analogs. Data adapted from[11].

These results suggest that the presence of an amide or ester group at the N-2 position enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Signaling Pathway: Kinase Inhibition

Many 2-aminothiazole analogs exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8][12][13] The following diagram illustrates a simplified kinase signaling pathway often targeted by these compounds.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Receptor Tyrosine Kinase (RTK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Cell Proliferation, Survival, Angiogenesis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Thiourea Thiourea Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thiourea->Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch Thiazole Synthesis 2-Aminothiazole Analog 2-Aminothiazole Analog Hantzsch Thiazole Synthesis->2-Aminothiazole Analog In vitro Assays In vitro Assays 2-Aminothiazole Analog->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies SAR Analysis SAR Analysis In vivo Studies->SAR Analysis SAR_Relationship cluster_substituents Substituent Effects 2-Aminothiazole Core C4 C5 N2-Amino 2-Aminothiazole R4_Substituent Aryl/Heteroaryl groups (e.g., 2-pyridyl) often enhance activity 2-Aminothiazole Core:f0->R4_Substituent R5_Substituent Small lipophilic groups can improve potency 2-Aminothiazole Core:f1->R5_Substituent R2_Substituent Amide/Urea linkages can modulate activity and selectivity 2-Aminothiazole Core:f2->R2_Substituent

References

Benchmarking the efficiency of different catalysts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the thiazole core is a cornerstone of medicinal chemistry, with this heterocyclic motif present in a wide array of pharmaceuticals. The efficiency of thiazole synthesis is critically dependent on the choice of catalyst, which can significantly influence reaction times, yields, and overall process sustainability. This guide provides an objective comparison of the performance of various catalytic systems in thiazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Data Presentation: A Comparative Analysis of Catalytic Efficiency

The following table summarizes the performance of representative catalysts in thiazole synthesis, focusing on the widely utilized Hantzsch reaction and its variations. This allows for a direct comparison of key performance indicators under various catalytic conditions.

Catalyst SystemSubstratesReaction ConditionsReaction TimeYield (%)Catalyst Loading (mol%)Ref.
Palladium (II) Acetate (Homogeneous) Thiazole derivatives and aryl bromidesDirect C-H arylationNot specifiedGood to excellent0.1 - 0.001[1]
Copper (I) Iodide (Homogeneous) Oximes, anhydrides, and KSCNToluene, 120 °C24 hUp to 85Not specified[2]
Silica Supported Tungstosilisic Acid (Heterogeneous) 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesEthanol/water (1:1), 65 °C or ultrasonic irradiation1.5 - 3.5 h79 - 9015% (w/w)[3]
Asparagine (Organocatalyst) Methyl carbonyls, thiourea, and iodineOne-pot condensationNot specifiedExcellentNot specified[4]
Iridium Complex (Homogeneous) Sulfoxonium ylides and thioamidesC-H insertionNot specifiedGood to excellentNot specified[5]
Nickel-Ferrite Nanoparticles (Heterogeneous) α-halo carbonyl compound, thiosemicarbazide, and various anhydridesEthanol:water (1:1), 75 °C45 - 60 minHigh5 mg

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and adaptation of synthetic methods. Below are representative procedures for thiazole synthesis using different catalytic systems.

Palladium-Catalyzed Direct Arylation of Thiazoles

This protocol is a general representation of a ligand-free palladium-catalyzed direct arylation.[1]

  • Materials: Thiazole derivative, aryl bromide, Palladium(II) acetate (Pd(OAc)₂), base (e.g., K₂CO₃), and a suitable solvent (e.g., DMA).

  • Procedure:

    • To a reaction vessel, add the thiazole derivative, aryl bromide, Pd(OAc)₂, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture at the desired temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Copper-Catalyzed [3+1+1]-Type Condensation for Thiazole Synthesis

This method describes a copper-catalyzed synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate.[2]

  • Materials: Oxime, anhydride, potassium thiocyanate (KSCN), Copper(I) iodide (CuI), and toluene.

  • Procedure:

    • In a reaction flask, combine the oxime, anhydride, KSCN, and CuI.

    • Add toluene as the solvent.

    • Heat the mixture at 120 °C under a nitrogen atmosphere for 24 hours.

    • After cooling, quench the reaction and perform an extractive work-up.

    • Purify the product using column chromatography to obtain the desired thiazole derivative.

Heterogeneous Catalysis: Hantzsch Thiazole Synthesis using Silica Supported Tungstosilisic Acid

This protocol outlines an environmentally benign one-pot synthesis of Hantzsch thiazole derivatives.[3]

  • Materials: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and silica-supported tungstosilisic acid.

  • Procedure:

    • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15% w/w) in a mixture of ethanol and water (1:1, 5 mL).

    • The reaction can be performed either by refluxing at 65 °C for 2-3.5 hours or under ultrasonic irradiation at room temperature for 1.5-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the solid product and wash it with ethanol.

    • Dissolve the solid in acetone and filter to remove the catalyst.

    • Evaporate the solvent under vacuum to obtain the purified thiazole derivative.

Mandatory Visualization: Diagrams of Key Processes

Visual representations of experimental workflows and reaction pathways are essential for a clear understanding of the synthetic processes.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Catalyst ReactionVessel Reaction Setup (Heating/Irradiation) Reactants->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for catalytic thiazole synthesis.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 Nucleophilic Attack alpha_haloketone->intermediate1 thioamide Thioamide Derivative thioamide->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 thiazole Thiazole Derivative intermediate3->thiazole catalyst Catalyst (Acid/Base/Metal/Organo) catalyst->intermediate2 catalyst->intermediate3

Caption: Simplified reaction pathway for Hantzsch thiazole synthesis.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Chemical Identifier:

  • CAS Number: 494769-44-7[1]

Hazard Summary:

According to the Safety Data Sheet (SDS), this compound is classified as:

  • Acute toxicity (Oral), Category 3: Toxic if swallowed.[2]

  • Skin irritation, Category 2: Causes skin irritation.[2]

  • Eye irritation, Category 2A: Causes serious eye irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles for splash risks.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or thicker, chemical-resistant gloves.[3][4]Provides protection against skin contact, which can cause irritation.[2][4] Nitrile gloves offer good short-term protection against a range of chemicals.[4]
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron is advised for larger quantities or when there is a splash risk.[3][4]Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[5] A NIOSH-approved respirator (e.g., N95) may be necessary if handling powders or in poorly ventilated areas.[3]Thiazole derivatives and carbamic acid esters can cause respiratory irritation.[4] A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[5]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[4]Protects feet from spills and falling objects.[4]

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the step-by-step procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound in Fume Hood prep3->handle1 Start Work handle2 Perform Experimental Work handle1->handle2 handle3 Minimize Dust and Aerosol Generation handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Complete Work clean2 Segregate and Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_spill Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Additional PPE if Safe alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.